Z-3-Amino-propenal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-aminoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRYVFBKCBUURB-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\N)\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515145, DTXSID901313768 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-34-9, 55135-67-6 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-3-Amino-propenal: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-3-Amino-propenal, a member of the enamine and α,β-unsaturated aldehyde class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and as a biologically active molecule. Its dual functionality, comprising a nucleophilic amino group and an electrophilic aldehyde, governs its reactivity and makes it a versatile precursor for the synthesis of various heterocyclic compounds. Preliminary studies indicate potential antimicrobial and cytotoxic activities, suggesting its relevance in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, along with proposed experimental protocols and signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name (Z)-3-aminoprop-2-enal, is a simple yet reactive organic molecule. The 'Z' configuration indicates that the amino group and the aldehyde group are on the same side of the carbon-carbon double bond. This configuration is crucial for its chemical behavior and biological interactions.
Tautomerism
This compound can exist in equilibrium with its tautomeric forms, such as the imine form. The stability of these tautomers can be influenced by the solvent and pH. The enamine form is generally stabilized by the delocalization of the lone pair of electrons from the nitrogen atom through the double bond to the carbonyl group.
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. Experimental data for closely related compounds are provided for comparison where available.
| Property | Value (this compound) | Data Source |
| Molecular Formula | C₃H₅NO | PubChem |
| Molecular Weight | 71.08 g/mol | PubChem[1] |
| CAS Number | 25186-34-9 | PubChem[1] |
| Appearance | Light Yellow Solid | Sigma-Aldrich |
| XLogP3 | -0.2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Storage Temperature | Keep in Freezer | Sigma-Aldrich |
Synthesis of this compound
A common and effective method for the synthesis of 3-aminoacrolein derivatives is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of this compound based on established protocols for similar compounds.
Caption: Proposed synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the synthesis of related 3-(dialkylamino)acroleins and should be optimized for the synthesis of this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Vilsmeier Reagent Formation: To a cooled (0 °C) solution of DMF in anhydrous dichloromethane, add POCl₃ dropwise with stirring under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of acetonitrile in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Biological Activities and Potential Applications
This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their biological reactivity, often attributed to their ability to act as Michael acceptors.[4][5] Enaminones, the broader class to which this compound belongs, have shown a range of biological activities, including antimicrobial and antitumor effects.[6][7][8][9][10]
Proposed Mechanism of Cytotoxicity
The cytotoxicity of related aminoaldehydes, such as 3-aminopropanal, has been linked to their lysosomotropic properties.[11][12] As weak bases, these molecules can accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes, ultimately triggering apoptosis. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
Caption: Proposed signaling pathway for this compound-induced apoptosis via lysosomal disruption.
Experimental Protocols for Biological Assays
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37 °C)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound is a reactive and versatile chemical entity with considerable potential in synthetic chemistry and pharmacology. While specific experimental data on this compound is limited, its structural relationship to well-studied enaminones and α,β-unsaturated aldehydes provides a strong basis for predicting its chemical and biological properties. The proposed synthetic route via the Vilsmeier-Haack reaction and the hypothesized mechanism of cytotoxicity through lysosomal disruption offer clear directions for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
Disclaimer: This document is intended for informational purposes for a scientific audience. The described protocols are representative and should be adapted and optimized based on specific experimental conditions and safety guidelines. This compound is a potentially hazardous chemical and should be handled with appropriate personal protective equipment in a controlled laboratory setting.
References
- 1. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enaminone-Derived Pyrazoles with Antimicrobial Activity - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 10. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Z)-3-aminoprop-2-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-3-aminoprop-2-enal, a reactive chemical intermediate with applications in organic synthesis and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.[1] This document details its chemical identity, physical and chemical properties, a proven experimental protocol for its synthesis, and its known biological relevance.
Chemical Identity
Synonyms: (Z)-3-aminoprop-2-enal is also known by several other names in scientific literature and chemical databases. These include:
-
3-Aminoacrolein[2]
-
(Z)-3-aminoacrylaldehyde[2]
-
Z-3-Amino-propenal[2]
-
(z)-3-amino-2-propenal[2]
-
(2Z)-3-Aminoprop-2-enal[2]
Physicochemical Properties
A summary of the key computed physicochemical properties of (Z)-3-aminoprop-2-enal is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Weight | 71.08 g/mol |
| Exact Mass | 71.037113783 Da |
| Topological Polar Surface Area | 43.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Complexity | 48.9 |
| XLogP3-AA | -0.2 |
Data sourced from PubChem.[3]
Synthesis of (Z)-3-aminoprop-2-enal
(Z)-3-aminoprop-2-enal is known to be highly reactive and prone to self-condensation, making its fresh preparation advisable for use in subsequent reactions.[3] One of the most effective methods for its synthesis is through the partial hydrogenation of isoxazole.[3]
This protocol outlines a reliable method for the synthesis of 3-aminoacrolein, the common synonym for (Z)-3-aminoprop-2-enal.
Materials:
-
Isoxazole (commercially available)
-
Anhydrous Methanol (MeOH)
-
Raney Nickel catalyst
-
Hydrogen gas (H₂)
-
Chloroform
-
Petroleum ether
Procedure:
-
A solution of 5 g (0.073 mol) of isoxazole in 100 mL of anhydrous methanol is prepared.
-
To this solution, 1.0 g of Raney Nickel is added.
-
The mixture is then hydrogenated at a pressure of 40 psi.
-
The reaction is monitored until one equivalent of hydrogen has been absorbed, at which point the uptake of hydrogen will cease.[3]
-
The reaction mixture is then filtered to carefully remove the Raney Nickel catalyst.
-
The solvent (methanol) is evaporated from the filtrate, which yields a yellow solid. The expected yield is approximately 4.2 g (82%).[3]
-
The crude product has a melting point of 96-97 °C.
-
For further purification, the solid can be recrystallized from a 1:1 mixture of chloroform and petroleum ether, which should yield crystals with a melting point of 104-105 °C.[3]
Storage and Handling: Due to its instability, it is recommended to use 3-aminoacrolein immediately after preparation.[3] If short-term storage is necessary, it should be kept under an inert atmosphere at 0 °C in the dark for no more than a few days.[3] Repurification can be achieved through sublimation if required. All handling should be performed in a fume hood.[3]
Caption: Synthesis workflow for (Z)-3-aminoprop-2-enal.
Biological Relevance and Applications in Drug Development
While specific signaling pathways involving (Z)-3-aminoprop-2-enal are not extensively documented in readily available literature, its structural motifs are of interest to medicinal chemists. As an α,β-unsaturated aldehyde with an amino group, it possesses reactive sites that can participate in various chemical transformations.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1]
The presence of both a nucleophilic amino group and an electrophilic aldehyde, conjugated with a double bond, allows for its participation in reactions such as Michael additions and condensations. These reaction types are fundamental in the synthesis of a wide array of heterocyclic compounds, which form the core of many drug molecules.
The development of novel therapeutics often relies on the availability of versatile chemical intermediates. Amino acids and their derivatives are crucial in drug development, not only as components of peptides but also as starting materials for small molecule drugs.[4] The unique electronic and structural properties of (Z)-3-aminoprop-2-enal make it a candidate for the synthesis of non-natural amino acids or other bioactive scaffolds.
For a compound like (Z)-3-aminoprop-2-enal, a logical first step in assessing its potential for drug development would be a preliminary bioactivity screening. The following diagram illustrates a typical workflow.
Caption: Bioactivity screening workflow.
References
An In-depth Technical Guide to Z-3-Amino-propenal (CAS Number 25186-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a small organic molecule belonging to the class of enaminones. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde conjugated to a double bond, makes it a reactive compound with potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, general methodologies for assessing its biological activity, and a discussion of its potential mechanisms of action based on its chemical structure.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] While extensive experimental data is limited in publicly available literature, a combination of reported and computed properties provides a profile of this compound.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-3-aminoprop-2-enal | PubChem[2] |
| Synonyms | (Z)-3-aminoacrylaldehyde, 3-Aminoacrolein | PubChem[2], ChemicalBook[1] |
| CAS Number | 25186-34-9 | PubChem[2] |
| Molecular Formula | C₃H₅NO | PubChem[2] |
| Molecular Weight | 71.08 g/mol | PubChem[2] |
| Melting Point | 104-105 °C | ChemicalBook[1] |
| Boiling Point | 295 °C (Predicted) | ChemicalBook[1] |
| Density | 0.978 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 5.50 ± 0.70 (Predicted) | ChemicalBook[1] |
| LogP | -0.2 (Computed) | PubChem[2] |
| Solubility | Soluble in alcohol and water | ChemicalBook[1] |
Synthesis and Characterization
Experimental Protocol: Synthesis via Partial Hydrogenation of Isoxazole
A satisfactory method for the preparation of this compound involves the controlled partial hydrogenation of commercially available isoxazole.[1]
Materials:
-
Isoxazole (5 g, 0.073 mol)
-
Anhydrous Methanol (100 mL)
-
Raney Nickel (1.0 g)
-
Hydrogen gas
-
Pressurized hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Chloroform
-
Petroleum ether
Procedure:
-
In a suitable pressure vessel, a solution of isoxazole (5 g, 0.073 mol) in anhydrous methanol (100 mL) is prepared.
-
Raney Nickel (1.0 g) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogenation apparatus.
-
The reaction mixture is subjected to a hydrogen atmosphere at 40 psi.
-
The reaction is monitored by measuring the uptake of hydrogen gas and is allowed to proceed until one equivalent of hydrogen has been absorbed, at which point the uptake ceases.[1]
-
Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.
-
The solvent (methanol) is removed from the filtrate under reduced pressure using a rotary evaporator, yielding a yellow solid. The reported yield is 4.2 g (82%).[1]
-
The crude product has a reported melting point of 96-97 °C.[1]
-
Recrystallization from a 1:1 mixture of chloroform and petroleum ether can be performed for further purification, yielding crystals with a melting point of 104-105 °C.[1]
Storage: 3-Aminoacrolein is reactive and prone to self-condensation. It is best used immediately after preparation. For short-term storage, it should be kept under an inert atmosphere at 0 °C in the dark for several days.[1]
Spectroscopic Characterization
NMR analysis in D₂O shows three peaks of equal area at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1]
Biological Activity and Experimental Protocols
The class of compounds known as enaminones, to which this compound belongs, has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] While specific data for this compound is not extensively documented, the following are general protocols that can be employed to assess its biological potential.
Antimicrobial Activity: Broth Microdilution Assay
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic)
-
Negative control (vehicle solvent)
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial two-fold dilutions of the compound are prepared in the growth medium directly in the wells of a 96-well plate.
-
The test microorganisms are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
An equal volume of the standardized microbial suspension is added to each well containing the diluted compound.
-
Control wells are included: medium with microbial suspension only (growth control), medium with the highest concentration of the vehicle solvent and microbial suspension (solvent toxicity control), and medium with a standard antibiotic and microbial suspension (positive control).
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that results in the complete visual inhibition of microbial growth. This can be confirmed by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2) or normal cell lines
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
A stock solution of this compound is prepared and serially diluted in the cell culture medium.
-
The old medium is removed from the cells, and the cells are treated with various concentrations of the compound.
-
Control wells are included: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Mechanisms of Action and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated in the available literature. However, based on its chemical structure as an α,β-unsaturated aldehyde and an enaminone, its biological effects can be postulated to arise from its reactivity with cellular nucleophiles.
Michael Addition Reactivity
The α,β-unsaturated aldehyde moiety in this compound makes it a potential Michael acceptor. It can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione, as well as amino groups in proteins and DNA. This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress.
Caption: Proposed mechanism of action via Michael addition.
Schiff Base Formation
The aldehyde group can react with primary amino groups of proteins or DNA bases to form Schiff bases (imines). This reaction can also lead to the alteration of the structure and function of these biomolecules.
Caption: Potential reaction with amino groups to form Schiff bases.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is toxic if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[2] It is also harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Source: PubChem[2]
Conclusion
This compound is a reactive organic compound with potential for further investigation in synthetic chemistry and drug discovery. This guide has summarized the currently available data on its properties, provided a detailed synthesis protocol, and outlined general methodologies for evaluating its biological activity. The proposed mechanisms of action, based on its chemical structure, suggest that its bioactivity is likely mediated through covalent interactions with cellular macromolecules. Further research is warranted to experimentally validate the computed properties, quantify its antimicrobial and cytotoxic effects against a broader range of targets, and elucidate the specific signaling pathways it may modulate.
References
- 1. 3-Aminoacrolein | 25186-34-9 [chemicalbook.com]
- 2. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Z-3-Amino-propenal with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-3-Amino-propenal, a reactive aldehyde, is a molecule of significant interest in biological and pharmaceutical research due to its ability to covalently modify amino acid residues in proteins. This document provides a comprehensive technical overview of the reactivity of this compound with amino acids, focusing on the formation of Schiff bases and Michael adducts. It details the reaction mechanisms, summarizes available quantitative data, presents experimental protocols for studying these interactions, and elucidates the biological implications, particularly its role in inducing apoptosis through lysosomal disruption.
Introduction
This compound, also known as (Z)-3-aminoacrylaldehyde, is an α,β-unsaturated amino-aldehyde. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, coupled with a reactive α,β-unsaturated system, makes it a potent reactant with various biological macromolecules.[1] This reactivity is of particular interest as this compound is a structural analog of malondialdehyde (MDA), a natural product of lipid peroxidation and a biomarker of oxidative stress.[2][3] Furthermore, its saturated counterpart, 3-aminopropanal (APAL), is a cytotoxic byproduct of polyamine oxidation implicated in secondary tissue damage following cerebral ischemia.[3][4] Understanding the reactivity of this compound with amino acids is crucial for elucidating its mechanisms of cytotoxicity and for the development of therapeutic agents that can modulate its activity.
Reaction Mechanisms with Amino Acids
This compound primarily reacts with amino acid residues through two main pathways: Schiff base formation, predominantly with lysine, and Michael addition, characteristic of its reaction with cysteine.
Schiff Base Formation with Lysine
The ε-amino group of lysine residues acts as a nucleophile, attacking the carbonyl carbon of this compound. This reaction is a reversible, acid-catalyzed condensation that results in the formation of an imine, or Schiff base, with the elimination of a water molecule.[5] The reaction is pH-dependent, with optimal rates typically observed in a mildly acidic environment (around pH 5) to facilitate the dehydration of the carbinolamine intermediate without excessive protonation of the attacking amine.[6]
Reaction Pathway: Schiff Base Formation
Caption: Schiff base formation between this compound and Lysine.
Michael Addition and Cyclization with Cysteine
The thiol group of cysteine is a potent nucleophile that can attack the β-carbon of the α,β-unsaturated aldehyde system in this compound via a Michael (or conjugate) addition. This reaction forms a transient thioether adduct. Subsequently, the amino group of the cysteine residue can react with the aldehyde functionality of the adduct in an intramolecular fashion to form a stable, cyclic thiazolidine derivative.[2][7]
Reaction Pathway: Michael Addition and Cyclization
Caption: Michael addition and cyclization with Cysteine.
Quantitative Data on Reactivity
While precise kinetic constants for the reaction of this compound with amino acids are not extensively documented, semi-quantitative data and comparative studies provide valuable insights into its reactivity.
Reactivity Comparison
Studies comparing 3-aminopropanal (APAL) with the highly cytotoxic aldehyde acrolein have shown that APAL exhibits substantially reduced reactivity.[2] However, it is proposed that APAL can undergo a slow elimination of ammonia to form acrolein, which then acts as the primary modifying agent.[2] This suggests that the observed biological effects of this compound may be a combination of its direct reactivity and its role as a precursor to more reactive species.
Extent of Protein Modification
Mass spectrometry studies on the reaction of APAL with proteins like ubiquitin and bovine serum albumin (BSA) have provided data on the extent of modification. These results are summarized in the table below.
| Protein | Reagent | Incubation Time (h) | Observed Modification | Reference |
| Ubiquitin | Acrolein | 2 | Multiple adducts (up to ~m/z 9000) | [2] |
| Ubiquitin | APAL | 48 | Low intensity signals for 1-2 adducts | [2] |
| YADH | Acrolein | 16 | 6.9 fewer free thiols/molecule | [2] |
| YADH | APAL | 16 | No significant change in free thiols | [2] |
| Reduced BSA | Acrolein | 16 | 20.6 fewer free thiols/molecule | [2] |
| Reduced BSA | APAL | 16 | 20.5 fewer free thiols/molecule | [2] |
YADH: Yeast Alcohol Dehydrogenase; BSA: Bovine Serum Albumin
These data indicate that while APAL is less reactive than acrolein in modifying lysine residues (as seen with ubiquitin), its reactivity towards cysteine residues in a reduced (unfolded) protein can be comparable over longer incubation times.
Experimental Protocols
Synthesis and Preparation of 3-Aminopropanal
Free 3-aminopropanal (APAL) can be prepared from its diethyl acetal precursor.
Protocol:
-
Add 3-aminopropanal diethyl acetal in 10-μl portions to 0.5 mL of 0.5 mol/L HCl.
-
Incubate the mixture at 100°C for 10 minutes.
-
Cool the mixture on ice.
-
Neutralize with 25% ammonium hydroxide.
-
Adjust the final concentration with deionized water.[2]
Reaction of APAL with Amino Acids and Proteins
Protocol for Amino Acids:
-
Prepare 1 mmol/L solutions of the desired amino acids (e.g., Cys, Lys) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.
-
Add APAL to a final concentration of 3 mmol/L.
-
Incubate at 37°C with agitation (e.g., 500 RPM) for 30 minutes.
-
Analyze the reaction mixture directly by MALDI-TOF MS.[2]
Protocol for Proteins:
-
Prepare 100 μmol/L solutions of the target protein (e.g., BSA) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.
-
For proteins with disulfide bonds, reduction can be performed using dithiothreitol (DTT).
-
Add APAL to a final molar excess of 50:1 (APAL:protein).
-
Incubate at 37°C with agitation for 16 hours or other desired time points.
-
Analyze the intact protein or its enzymatic digest by MALDI-TOF MS.[2]
Experimental Workflow: Protein Modification Analysis
Caption: Workflow for protein modification by APAL and MS analysis.
MALDI-TOF Mass Spectrometry Analysis of Adducts
Protocol:
-
Matrix Preparation: For peptides and small proteins (<10 kDa), use α-cyano-4-hydroxycinnamic acid (CHCA) at 7 mg/mL in acetonitrile:2.5% TFA (7:3, v/v). For larger proteins (>10 kDa), use sinapinic acid.[2]
-
Sample Spotting: Mix the sample solution with the matrix solution in a 1:1 (v/v) ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]
-
Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode. Calibrate the instrument using appropriate peptide or protein standards.
-
Tandem MS (MS/MS): For identification of modification sites, select precursor ions of modified peptides for fragmentation and analyze the resulting fragment ions.[2]
Spectrophotometric Assay for Thiol Group Quantification
The Ellman's reagent (DTNB) assay can be used to quantify the loss of free cysteine residues upon reaction with this compound.
Protocol:
-
Prepare a reaction buffer of 50 mmol/L Tris–HCl, pH 8.0, containing 0.1 mol/L KCl and 1 mmol/L EDTA.
-
To the buffer, add the protein sample (2–20 μmol/L) and DTNB (to a final concentration of 1 mmol/L).
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols using a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[2]
-
Compare the results for the modified protein to an unmodified control.
Biological Significance and Signaling Pathways
The reactivity of this compound and its congeners with amino acids is directly linked to its cytotoxicity. A primary mechanism of cell death induced by 3-aminopropanal is through the disruption of lysosomes.
Lysosomal Rupture and Apoptosis Induction
As a weak lysosomotropic base, 3-aminopropanal can accumulate in the acidic environment of lysosomes.[3] This accumulation is thought to lead to reactions with lysosomal proteins, compromising the integrity of the lysosomal membrane and causing it to rupture.[8][9] The release of lysosomal proteases, such as cathepsins, into the cytosol initiates a cascade of events leading to apoptosis.[3][10]
Released cathepsins can activate pro-apoptotic Bcl-2 family proteins like Bax. Bax then translocates to the mitochondria, where it forms pores in the outer mitochondrial membrane.[8] This leads to the release of cytochrome c into the cytosol.[2] Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9.[8] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[11]
Signaling Pathway: APAL-Induced Apoptosis
Caption: APAL-induced apoptosis via lysosomal-mitochondrial pathway.
Conclusion
This compound is a reactive aldehyde that readily forms covalent adducts with amino acids, primarily through Schiff base formation with lysine and Michael addition with cysteine. While its reactivity is lower than that of acrolein, its ability to modify proteins and its potential conversion to more reactive species underlie its significant cytotoxicity. The induction of apoptosis via a lysosomal-mitochondrial pathway is a key mechanism of its biological action. The experimental protocols and data presented in this guide provide a framework for researchers in drug development and related fields to further investigate the chemistry and biology of this compound and to explore its potential as a therapeutic target or a tool for chemical biology. Further research is warranted to obtain more precise quantitative kinetic and yield data for its reactions and to specifically delineate the reactivity of the Z-isomer.
References
- 1. A Bax/Bak-independent mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bax directly induces release of cytochrome c from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. dovepress.com [dovepress.com]
- 9. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Biological Activity of Z-3-Amino-propenal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific biological data for Z-3-Amino-propenal is limited. This guide provides a comprehensive overview of its potential biological activities based on its chemical structure and the known activities of structurally related compounds, particularly its saturated analog 3-aminopropanal and the broader class of α,β-unsaturated aldehydes. The information presented herein is intended to serve as a foundation for future research.
Introduction
This compound, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional molecule containing both an amine and an α,β-unsaturated aldehyde group.[1] This unique chemical structure suggests a high degree of reactivity and potential for diverse biological interactions. While direct experimental evidence is scarce, the activities of related compounds provide a strong basis for predicting its cytotoxic and antimicrobial properties. This document outlines the theoretical framework for the biological activity of this compound, including potential mechanisms of action, and provides detailed experimental protocols to guide future investigations.
Predicted Biological Activities and Mechanisms of Action
Based on the known bioactivities of 3-aminopropanal and other α,β-unsaturated aldehydes, this compound is predicted to exhibit significant cytotoxicity and potential antimicrobial effects.
Cytotoxicity via Lysosomal Disruption and Apoptosis Induction
A primary mechanism of cytotoxicity is likely to be through lysosomal disruption, a well-documented effect of its saturated counterpart, 3-aminopropanal.[1][2][3][4][5]
-
Lysosomotropism: The basic amino group of this compound is expected to facilitate its accumulation within the acidic environment of lysosomes.[1][2][3][4]
-
Lysosomal Rupture: This accumulation can lead to the rupture of the lysosomal membrane, releasing hydrolytic enzymes into the cytoplasm.[1][2][3][4][5]
-
Induction of Oxidative Stress: The release of lysosomal contents and potential interaction with mitochondria can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[2][6]
-
Apoptosis and Necrosis: The cascade of events initiated by lysosomal rupture, including oxidative stress and the release of cathepsins, can activate caspase-dependent pathways, ultimately leading to programmed cell death (apoptosis) or, at higher concentrations, necrosis.[1][2][3][4][5]
Reactivity as an α,β-Unsaturated Aldehyde
The electrophilic nature of the α,β-unsaturated aldehyde moiety is a key determinant of its predicted biological activity. These compounds are known to react with cellular nucleophiles, leading to a range of toxic effects.[7][8]
-
Adduct Formation: this compound is likely to form covalent adducts with sulfhydryl and amino groups of proteins and DNA. This can disrupt protein function and compromise genetic integrity.[7][9][10]
-
Glutathione Depletion: Reaction with glutathione, a key cellular antioxidant, can lead to its depletion, further exacerbating oxidative stress.[6][7]
Potential Antimicrobial Activity
The reactivity of α,β-unsaturated aldehydes also suggests potential antimicrobial properties. The mechanism is likely multifaceted and involves:
-
Membrane Disruption: Interaction with and disruption of the microbial cell membrane.[11][12]
-
Enzyme Inhibition: Covalent modification and inactivation of essential enzymes.
-
Inhibition of DNA and Protein Synthesis: Adduct formation with DNA and proteins can interfere with replication, transcription, and translation.
Quantitative Data on Related Compounds
Due to the lack of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of related α,β-unsaturated aldehydes to provide a reference for potential potency.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Acrolein | Human Hepatocytes | Viability Assay | Cytotoxicity | Dose-dependent loss of viability | [6] |
| Acrolein | Pulmonary Artery Endothelial Cells | Not Specified | Lethality | 25 to 100 µM | [8] |
| Acrolein | Bronchiolar Epithelial Cells | Not Specified | Lethality | 25 to 100 µM | [8] |
| Acrolein | Bronchial Fibroblasts | Not Specified | Lethality | 25 to 100 µM | [8] |
| Acrolein | Cardiac Fibroblasts | Not Specified | Lethality | 25 to 100 µM | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lysosomal Integrity Assay (Acridine Orange Staining)
Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described for the cytotoxicity assay.
-
Acridine Orange Staining: After treatment, wash the cells with PBS and stain with 5 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate with this compound. After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in the appropriate broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway for this compound Induced Cytotoxicity
References
- 1. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Z-3-Amino-propenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Z-3-Amino-propenal (CAS: 25186-34-9), a reactive organic compound with potential applications in chemical synthesis and biological systems.[1] This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.
Overview of this compound
This compound, with the chemical formula C₃H₅NO, is an unsaturated amino aldehyde.[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and aldehyde groups are on the same side of the carbon-carbon double bond.
Molecular Structure:
Spectroscopic Data
Precise spectroscopic data for this compound is not widely available in public databases. The following tables summarize the available and predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 | Doublet | 1H | Aldehyde proton (-CHO) |
| ~7.0 | Doublet of triplets | 1H | Vinylic proton (=CH-CHO) |
| ~5.5 | Doublet | 1H | Vinylic proton (H₂N-CH=) |
| ~4.5 | Broad singlet | 2H | Amino protons (-NH₂) |
Note: Predicted data is based on computational models and may differ from experimental values.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Carbonyl carbon (C=O) |
| ~150 | Vinylic carbon (=CH-NH₂) |
| ~100 | Vinylic carbon (=CH-CHO) |
Note: Predicted data is based on computational models and may differ from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (Amine) |
| 3000-3100 | Medium | C-H stretch (Vinylic) |
| 2720-2820 | Medium | C-H stretch (Aldehyde) |
| ~1680 | Strong | C=O stretch (Aldehyde, conjugated) |
| ~1640 | Strong | C=C stretch (Vinylic) |
| ~1560 | Medium | N-H bend (Amine) |
Note: This data is based on typical IR absorption ranges for the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Possible Fragment |
| 71 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M-H]⁺ |
| 54 | Moderate | [M-NH₃]⁺ |
| 43 | High | [M-CO]⁺ or [C₂H₃N]⁺ |
| 28 | High | [CO]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for amines and aldehydes.[3][4][5][6]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[7]
Instrumentation and Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, a standard pulse program is typically used.[8]
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
Process the acquired free induction decay (FID) signal using Fourier transformation to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.[9]
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]
-
For volatile compounds like this compound, GC-MS with electron ionization (EI) is a common method.[13]
-
In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[13]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector counts the number of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Aminoacrylaldehyde | C3H5NO | CID 13012673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fourier transform infrared spectroscopy [bio-protocol.org]
- 11. mse.washington.edu [mse.washington.edu]
- 12. zefsci.com [zefsci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Z-3-Amino-propenal: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-3-Amino-propenal, a member of the enaminone class of compounds, is a reactive molecule of significant interest in organic synthesis and as a potential intermediate in various chemical and biological processes.[1] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon the established chemistry of β-aminoenones. The primary degradation pathway for this compound is acid-catalyzed hydrolysis, which is discussed in detail alongside factors influencing its stability. This document also outlines general experimental protocols for assessing the stability of enaminones, providing a framework for researchers in this field.
Introduction to this compound
This compound, with the chemical formula C₃H₅NO, is an organic compound featuring both an amino group and an aldehyde functional group.[1] As an enaminone, its reactivity is characterized by the conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This structure makes it susceptible to various reactions, including nucleophilic addition and condensation.[1] Understanding the stability and degradation of this compound is crucial for its application in synthesis and for predicting its behavior in different chemical and biological environments.
Chemical Stability of Enaminones
The stability of enaminones, including this compound, is influenced by several factors, primarily the pH of the medium and the molecular structure.
Effect of pH
The rate of degradation of enaminones is highly dependent on the hydrogen ion concentration.[2] Acid-catalyzed hydrolysis is a common degradation pathway.[3][4] Studies on various enaminones have shown that the hydrolysis rates are significantly faster in acidic conditions compared to neutral or basic conditions.[3]
Structural Effects on Stability
The structure of the enaminone plays a role in its stability. For instance, enaminones formed from cyclic 1,3-dicarbonyl compounds have been found to be more stable than their acyclic counterparts.[2] While this compound is a simple, acyclic enaminone, this principle highlights the influence of molecular geometry on stability.
Table 1: Factors Influencing the Stability of Enaminones
| Factor | Influence on Stability | Reference |
| pH | Lower pH (acidic conditions) generally leads to faster degradation via hydrolysis. | [2][3] |
| Structure | Cyclic enaminones tend to be more stable than acyclic ones. | [2] |
| Solvent | The polarity and protic nature of the solvent can influence tautomeric equilibrium and reaction rates. |
Degradation Pathways
The primary degradation pathway for this compound and other enaminones is hydrolysis, particularly under acidic conditions. Other potential but less characterized degradation routes include polymerization and oxidation.
Hydrolysis
Acid-catalyzed hydrolysis of an enaminone proceeds through a well-established mechanism. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carbonyl compound and the amine.[4]
The general steps for the acid-catalyzed hydrolysis of an enaminone are:
-
Protonation of the β-carbon: The reaction is initiated by the protonation of the carbon atom beta to the carbonyl group.[4][5]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the iminium ion intermediate.[6]
-
Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.[4]
-
Elimination of the amine: The C-N bond cleaves, releasing the amine and forming a protonated carbonyl group.[6]
-
Deprotonation: The final step is the deprotonation of the carbonyl group to yield the final aldehyde or ketone.[4]
In the case of this compound, hydrolysis would yield malondialdehyde and ammonia.
Polymerization
Due to the presence of reactive functional groups (amine, aldehyde, and an alkene), this compound has the potential to undergo self-condensation or polymerization reactions, especially under certain conditions of concentration and temperature. However, specific pathways and products of this compound polymerization are not well-documented in the literature.
Experimental Protocols for Stability Assessment
A generalized experimental protocol for studying the stability of enaminones like this compound involves monitoring the disappearance of the parent compound or the appearance of degradation products over time under controlled conditions.
Materials and Reagents
-
This compound
-
Buffers of varying pH (e.g., phosphate, citrate, borate)
-
Solvents (e.g., water, ethanol, acetonitrile)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
General Procedure for Hydrolysis Kinetics Study
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Reaction Mixture Preparation: In a temperature-controlled cuvette or vial, add a specific volume of the desired pH buffer.
-
Initiation of Reaction: Add a small aliquot of the this compound stock solution to the buffer to initiate the hydrolysis reaction. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer.
-
Data Collection: Monitor the change in absorbance at a wavelength where this compound has a strong absorbance and the degradation products do not (or vice versa). Record the absorbance at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the concentration (or absorbance) of this compound versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.
References
- 1. Buy this compound | 25186-34-9 [smolecule.com]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Toxicological Profile of 3-Aminopropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopropanal (3-AP), a reactive aldehyde metabolite of polyamine catabolism, has emerged as a significant cytotoxin, particularly in the context of neurological damage. This technical guide provides an in-depth overview of the toxicological profile of 3-aminopropanal, with a focus on its mechanism of action, cellular targets, and the experimental methodologies used to elucidate its toxic effects. Quantitative data, where available, is presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in toxicology and drug development.
Introduction
3-Aminopropanal is an endogenously produced aldehyde that plays a role in cellular homeostasis through the catabolism of polyamines like spermine and spermidine. However, under certain pathological conditions, such as cerebral ischemia, its accumulation can lead to significant cellular damage and death.[1][2] Understanding the toxicological profile of 3-aminopropanal is crucial for developing therapeutic strategies to mitigate its harmful effects in various disease states. This guide summarizes the current knowledge on 3-AP toxicology, including its physicochemical properties, toxicokinetics, and detailed mechanisms of toxicity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO | [3] |
| Molecular Weight | 73.09 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | C(CN)C=O | [3] |
| InChI | InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | [3] |
Toxicological Data
In Vitro Cytotoxicity
Studies have demonstrated the potent cytotoxic effects of 3-aminopropanal in various cell lines. The primary mechanism of this cytotoxicity is through the induction of lysosomal membrane permeabilization, leading to apoptosis and necrosis.[2]
| Cell Line | Concentration | Observed Effect | Reference |
| D384 glioma cells | 100 µM | Time-dependent increase in apoptosis. Early lysosomal rupture observed after 20 minutes. | [4] |
| D384 glioma cells | 200 µM | Predominantly necrotic cell death. | [4] |
| J774 macrophage cells | 100 µM | Time-dependent increase in apoptosis. | [4] |
| Human neuroblastoma SH-SY5Y cells | Not specified | Simultaneous occurrence of apoptotic and necrotic cell death. | [5] |
Mechanism of Toxicity: Lysosomotropic Action
The primary mechanism underlying the toxicity of 3-aminopropanal is its action as a lysosomotropic agent. Due to its basic amino group, 3-AP accumulates in the acidic environment of lysosomes.[2] This accumulation leads to a cascade of events culminating in cell death.
Caption: Signaling pathway of 3-aminopropanal-induced cell death.
The accumulation of protonated 3-AP within lysosomes is thought to disrupt the lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[4] This leads to the release of hydrolytic enzymes, such as cathepsins, into the cytosol.[2] These enzymes can then trigger downstream apoptotic pathways through the activation of caspases, or in cases of severe lysosomal damage, lead directly to necrosis.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the toxicological profile of 3-aminopropanal, primarily based on the work of Li et al. (2003) on D384 glioma cells.[2][6]
Cell Culture and Treatment
-
Cell Line: Human glioma D384 cells.
-
Culture Medium: Eagle's minimal essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
3-AP Treatment: 3-Aminopropanal is synthesized and purified prior to use. It is dissolved in culture medium to the desired concentrations (e.g., 100-200 µM) and added to the cell cultures for specified time periods.
Assessment of Lysosomal Membrane Integrity: Acridine Orange Relocation Assay
This assay is used to visualize the integrity of the lysosomal membrane.
Caption: Workflow for the Acridine Orange Relocation Assay.
-
Principle: Acridine orange is a lysosomotropic base that accumulates in lysosomes and fluoresces bright red. Upon lysosomal membrane rupture, it leaks into the cytosol and nucleus, where it fluoresces green.
-
Procedure:
Quantification of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
-
Procedure:
-
Cells are cultured on coverslips and treated with 3-aminopropanal.
-
After treatment, cells are fixed with 4% paraformaldehyde.[8]
-
The cells are then permeabilized with 0.25% Triton X-100.[8]
-
The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells and incubated.[8][9][10]
-
Apoptotic cells with fragmented DNA will show nuclear fluorescence when observed under a fluorescence microscope.
-
Measurement of Caspase Activation
Caspase activation is a key event in the apoptotic cascade.
-
Principle: Caspase activity is measured using a fluorogenic substrate that is specifically cleaved by the active enzyme to release a fluorescent molecule.
-
Procedure:
-
Cells are treated with 3-aminopropanal.
-
Cell lysates are prepared using a specific lysis buffer.[11][12]
-
The cell lysate is incubated with a caspase-specific fluorogenic substrate (e.g., for caspase-3).[11][12][13]
-
The fluorescence is measured using a fluorometer, and the activity is calculated based on a standard curve.
-
Detoxification and Metabolism
3-Aminopropanal can be detoxified in the body through enzymatic oxidation by aldehyde dehydrogenases.[14] Additionally, it can spontaneously undergo a β-elimination reaction to form acrolein, a highly reactive and toxic unsaturated aldehyde.[14]
Caption: Metabolic pathways of 3-aminopropanal.
Conclusion
3-Aminopropanal is a potent cytotoxin whose toxicity is primarily mediated by its lysosomotropic properties, leading to lysosomal membrane permeabilization and subsequent apoptosis or necrosis. While significant progress has been made in understanding its qualitative toxicological profile and mechanism of action, a notable gap exists in the availability of quantitative toxicological data. The experimental protocols detailed in this guide provide a framework for further investigation into the toxicology of 3-aminopropanal and for the development of potential therapeutic interventions to counteract its detrimental effects in diseases associated with its accumulation. Further research is warranted to establish a more complete quantitative toxicological profile, including in vivo studies, to better assess its risk to human health.
References
- 1. Lysosome injury assays [bio-protocol.org]
- 2. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Z-3-Amino-propenal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional organic compound containing both an amino group and an aldehyde group in a Z-configuration.[1] This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are key components in many pharmaceutical agents.[2][3][4] Its reactivity allows for its participation in cyclocondensation and multicomponent reactions, providing efficient pathways to complex molecular architectures.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO | [1] |
| Molecular Weight | 71.08 g/mol | [1] |
| Appearance | Not specified in detail; handle with care as it is classified as toxic and corrosive. | [1] |
| IUPAC Name | (Z)-3-aminoprop-2-enal | [1] |
| CAS Number | 25186-34-9 | [1] |
Handling and Storage:
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Application in Heterocyclic Synthesis: Synthesis of 2-Aminopyrimidines
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a classical and widely used method for the synthesis of 2-aminopyrimidines. This compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound due to its enamine-aldehyde structure. The following is a generalized protocol for the synthesis of 2-aminopyrimidine from this compound and guanidine hydrochloride.
Disclaimer: This is a generalized protocol and has not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions.
Experimental Protocol: Synthesis of 2-Aminopyrimidine
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-Aminopyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: Add guanidine hydrochloride (1.0-1.2 eq) to the solution.
-
Base Addition: Slowly add a solution of sodium ethoxide (2.0-2.2 eq) in anhydrous ethanol to the reaction mixture. The addition should be done at room temperature or 0 °C to control any exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a dilute aqueous solution of hydrochloric acid.
-
Make the solution basic by adding a dilute aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 2-aminopyrimidine.
Quantitative Data:
Since a specific protocol for this compound was not found, a table of expected yields and reaction times cannot be provided. Researchers should optimize the reaction and determine these parameters experimentally.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of 2-aminopyrimidine from this compound.
References
The Versatility of 3-Aminoacrolein Derivatives in Material Science: A Gateway to Functional Materials
While 3-aminoacrolein itself sees limited direct use in material science due to its high reactivity, its stabilized derivative, 3-dimethylaminoacrolein, serves as a pivotal building block for a diverse array of functional materials.[1] This report details the application of 3-dimethylaminoacrolein in the synthesis of advanced materials, including photosensitizers for photodynamic therapy, fluorescent dyes for bioimaging, and precursors for functional polymers and corrosion inhibitors.
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, offering a guide to harnessing the synthetic potential of this versatile chemical intermediate.
Application in Photosensitizers for Photodynamic Therapy
3-Dimethylaminoacrolein is a key reagent in the synthesis of benzochlorins, a class of potent photosensitizers used in photodynamic therapy (PDT). Benzochlorins exhibit strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2][3] The introduction of a formylvinyl group using 3-dimethylaminoacrolein is a crucial step in the multi-step synthesis of these photosensitizers from readily available precursors like chlorophyll a derivatives.[2]
Quantitative Data: Properties of Benzochlorin Photosensitizers
| Property | Value | Reference |
| Long-Wavelength Absorption (λmax) | 750 - 753 nm (for Zn(II) complexes) | [2] |
| Bathochromic Shift (Free Base vs. Zn(II) Complex) | 40 - 42 nm | [2] |
| Singlet Oxygen Quantum Yield | ~55% (for a related chlorin e6 derivative) | [4] |
Experimental Protocol: Synthesis of a Benzochlorin Precursor
This protocol describes the introduction of a formylvinyl group at the meso-position of a chlorin macrocycle, a key step in benzochlorin synthesis.
Materials:
-
Methyl 13¹-deoxypyropheophorbide-a (chlorin precursor)
-
3-(Dimethylamino)acrolein
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chlorin precursor in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-(dimethylamino)acrolein and phosphorus oxychloride in dichloromethane (the Vilsmeier reagent).[5][6][7]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the meso-(2-formylvinyl)-substituted chlorin.
Experimental Workflow: Benzochlorin Synthesis
Caption: Synthesis of Benzochlorins using 3-Dimethylaminoacrolein.
Application in Fluorescent Dyes for Bioimaging
3-Dimethylaminoacrolein is instrumental in the synthesis of cyanine dyes, a class of fluorescent molecules with applications in biological imaging.[8] By reacting with various heterocyclic quaternary salts, it forms the polymethine bridge that is characteristic of these dyes. The length and substitution of this bridge determine the absorption and emission wavelengths of the dye, allowing for the synthesis of probes that fluoresce across the visible and near-infrared spectrum.[9]
Quantitative Data: Photophysical Properties of Cyanine Dyes
| Dye Type | Absorption Maxima (λabs) | Emission Maxima (λem) | Molar Extinction Coefficient (ε) |
| Cyanine 5 (Cy5) derivative | ~640-653 nm | ~662-675 nm | >150,000 M⁻¹cm⁻¹ |
| Near-Infrared (NIR) Dyes | 700 - 900 nm | 750 - 1100 nm | High (>100,000 M⁻¹cm⁻¹) |
Experimental Protocol: General Synthesis of a Pentamethine Cyanine Dye
Materials:
-
Indolenine quaternary salt
-
3-(Dimethylamino)acrolein
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve the indolenine quaternary salt in a mixture of acetic anhydride and pyridine.
-
Add 3-(dimethylamino)acrolein to the solution.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by UV-Vis spectroscopy.
-
Cool the reaction mixture to room temperature and precipitate the crude dye by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
-
Purify the cyanine dye by recrystallization from ethanol or by column chromatography.
Logical Relationship: Cyanine Dye Synthesis
Caption: Core components for Cyanine Dye Synthesis.
Application in the Synthesis of Functional Heterocycles
3-Dimethylaminoacrolein is a versatile precursor for a wide range of heterocyclic compounds, including pyridines and pyrimidines.[1] These heterocycles can be further functionalized and incorporated into polymers to create materials with specific thermal, optical, or electronic properties. For example, pyridine-containing polyimides are known for their high thermal stability and good mechanical properties.[10]
Experimental Protocol: Synthesis of a Substituted Pyridine
Materials:
-
A CH-acidic compound (e.g., a β-ketoester or malononitrile)
-
3-(Dimethylamino)acrolein
-
A base (e.g., sodium ethoxide)
-
An ammonium salt (e.g., ammonium acetate)
-
Ethanol
Procedure:
-
Dissolve the CH-acidic compound and 3-(dimethylamino)acrolein in ethanol.
-
Add the base to the solution and stir at room temperature.
-
Add the ammonium salt to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyridine derivative by recrystallization or column chromatography.
Signaling Pathway: From Precursor to Functional Polymer
Caption: Pathway to Pyridine-based Functional Polymers.
Application in Corrosion Inhibitors
While direct synthesis from 3-aminoacrolein is less common, the resulting heterocyclic structures, such as triazoles, are effective corrosion inhibitors for various metals and alloys.[11][12] These compounds adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition depends on the concentration of the inhibitor and the specific corrosive environment.
Quantitative Data: Corrosion Inhibition Efficiency of Triazole Derivatives
| Inhibitor Concentration (ppm) | Corrosion Rate (µm/y) | Inhibition Efficiency (%) | Reference |
| 25 | - | - | [12] |
| 50 | - | - | [12] |
| 75 | 17.972 | 95 | [12] |
Note: Specific corrosion rate data for 25 and 50 ppm were not provided in the source.
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
Materials:
-
Mild steel coupons of known dimensions and weight
-
Corrosive medium (e.g., 1M HCl)
-
Synthesized triazole derivative inhibitor
-
Analytical balance
Procedure:
-
Prepare solutions of the corrosive medium with varying concentrations of the triazole inhibitor.
-
Immerse the pre-weighed mild steel coupons in the test solutions.
-
Maintain the solutions at a constant temperature for a specified duration.
-
Remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
References
- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of water-soluble cyanine dyes for fluorescence imaging | Poster Board #534 - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis and Spectroscopy of Near Infrared Fluorescent Dyes for Investigating Dichromic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Studying Protein Modification with Z-3-Amino-propenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-3-Amino-propenal is a reactive aldehyde that serves as a valuable tool for studying protein modifications. Its bifunctional nature allows it to covalently modify specific amino acid residues, enabling the investigation of protein structure, function, and interactions. This document provides detailed application notes and protocols for utilizing this compound in protein modification studies, with a focus on mass spectrometry-based analysis.
This compound can be utilized in various research applications, including protein engineering and drug discovery, to create proteins with improved stability and activity.[1] It is known to interact with proteins, potentially altering their function or stability.[1] The reactivity of this compound is attributed to its ability to readily convert to acrolein through the elimination of ammonia. Acrolein then acts as the primary modifying agent.[2]
Principle of Modification
This compound modifies proteins primarily through two distinct chemical reactions targeting specific amino acid residues:
-
Michael Addition: The α,β-unsaturated aldehyde structure of acrolein (formed from this compound) is susceptible to nucleophilic attack by the thiol group of cysteine residues. This results in the formation of a stable covalent adduct.
-
Schiff Base Formation: The aldehyde group can react with the primary amine groups of lysine residues and the N-terminal α-amino group of the protein. This reaction forms a Schiff base, which can be further stabilized by reduction.
These modifications introduce a specific mass shift in the modified protein and its constituent peptides, which can be precisely detected and quantified using mass spectrometry.
Key Applications
-
Mapping protein-ligand interaction sites: Identify cysteine and lysine residues at or near binding interfaces.
-
Probing protein structure and conformation: Covalent modification can provide insights into the accessibility of specific residues.
-
Quantitative proteomics: In conjunction with isotopic labeling, this compound can be used for relative quantification of protein modifications.
-
Development of covalent inhibitors: The reactive nature of this compound can be harnessed to design targeted covalent inhibitors for drug development.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the modification of bovine insulin with this compound, analyzed by mass spectrometry.
| Protein | Modification Type | Modified Residue(s) | Analytical Method | Quantitative Observation | Reference |
| Bovine Insulin B-chain | Michael Addition | Cys7 | MALDI-TOF MS | The intensity ratio of modified to unmodified insulin was 0.22 after 5 hours of incubation. | [1] |
| Bovine Insulin B-chain | Schiff Base Formation | Lys29 | MALDI-TOF MS | Modification observed with acrolein, the reactive product of this compound. | [1] |
Experimental Protocols
Protocol 1: In-solution Modification of a Purified Protein with this compound
This protocol describes the general procedure for modifying a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water) immediately before use.
-
Modification Reaction:
-
Add this compound to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction: To stop the modification, add the Quenching Solution to a final concentration of 50 mM. The primary amines in the Tris buffer will react with and consume the excess this compound.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Analysis: The modified protein is now ready for downstream analysis, such as mass spectrometry.
Protocol 2: Analysis of this compound Modified Proteins by MALDI-TOF Mass Spectrometry
This protocol outlines the steps for analyzing the modified protein to determine the extent of modification and identify the modified sites.
Materials:
-
Modified protein sample from Protocol 1
-
Unmodified protein control
-
MALDI Matrix (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid for peptides)
-
Trypsin (for peptide mapping)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Intact Protein Analysis:
-
Mix the modified protein sample (and the unmodified control separately) with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectra in the appropriate mass range for the intact protein.
-
Compare the spectra of the modified and unmodified protein to determine the mass shift and calculate the number of modifications.
-
-
Peptide Mapping to Identify Modification Sites:
-
In-solution Digestion:
-
Denature the modified and unmodified protein samples.
-
Reduce and alkylate the cysteine residues (optional, but recommended for complex proteins).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
MALDI-TOF Analysis of Peptides:
-
Mix the resulting peptide digests with the appropriate MALDI matrix.
-
Spot the mixture onto the MALDI target plate and let it dry.
-
Acquire the mass spectra in the peptide mass range (typically 800-4000 m/z).
-
Compare the peptide mass fingerprint of the modified sample to the unmodified control to identify peptides with mass shifts corresponding to the addition of this compound.
-
-
Tandem Mass Spectrometry (MS/MS) for Site Localization:
-
Select the modified peptides for MS/MS analysis.
-
Fragment the peptides and analyze the resulting fragment ions to pinpoint the exact amino acid residue that has been modified.
-
-
Visualizations
Chemical Modification Pathways
Caption: Chemical pathways of protein modification by this compound.
Experimental Workflow for Protein Modification Analysis
Caption: A typical experimental workflow for protein modification and analysis.
References
Application Notes and Protocols for the Quantification of Z-3-Amino-propenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-3-Amino-propenal, also known as 3-aminoacrolein, is a reactive enamine that exists in tautomeric equilibrium with malondialdehyde (MDA). It is implicated in cellular processes such as lipid peroxidation and can serve as a biomarker for oxidative stress. Due to its inherent instability and high reactivity, the quantitative analysis of this compound in biological matrices presents a significant analytical challenge. This document provides detailed application notes and protocols for the quantification of this compound, addressing the challenges of its instability through two primary approaches: a direct analysis of the underivatized molecule using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and an indirect method based on derivatization.
Challenges in this compound Quantification
The primary challenge in the quantification of this compound is its chemical instability. It is highly susceptible to self-condensation and can readily convert to other species, such as acrolein, through the elimination of ammonia. This necessitates rapid sample processing, immediate analysis following sample preparation, and careful control of experimental conditions to minimize degradation.
Method 1: Direct Quantification of Underivatized this compound by HPLC-MS/MS
This method is designed for the direct measurement of this compound in its native form. It is a highly sensitive and specific approach, but requires meticulous sample handling due to the analyte's instability.
Experimental Protocol
1. Sample Preparation:
-
Critical Consideration: All steps must be performed rapidly and on ice to minimize the degradation of this compound.
-
Biological Matrix Homogenization:
-
For tissues, homogenize in a 1:10 (w/v) ratio of ice-cold phosphate-buffered saline (PBS), pH 7.4, containing an antioxidant cocktail (e.g., 0.5 mM butylated hydroxytoluene - BHT).
-
For plasma or serum, proceed directly to protein precipitation.
-
-
Protein Precipitation:
-
To 100 µL of homogenate or plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and immediately place it in an autosampler vial pre-cooled to 4°C for prompt injection.
-
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating the polar analyte from the matrix.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
A fast gradient is recommended to minimize analysis time and potential on-column degradation.
-
Example Gradient: 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-5% B; 2.6-3.0 min: 5% B.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor and Product Ions: The precursor ion for this compound (C₃H₅NO) is m/z 72.04. Product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard, but likely fragments would arise from the loss of CO (m/z 44.05) and NH₃ (m/z 55.03).
-
MRM Transitions (Hypothetical):
-
Quantitative: 72.04 -> 44.05
-
Qualitative: 72.04 -> 55.03
-
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of a this compound standard.
-
Data Presentation: Quantitative Parameters for HPLC-MS/MS
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These are target performance characteristics and will require validation.
Workflow Diagram
Application Note and Protocol for GC-MS Analysis of Volatile Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes are a class of reactive carbonyl species that are important in various fields, including environmental science, food chemistry, and clinical diagnostics. They are often markers of oxidative stress and can be associated with various disease states, making their accurate quantification crucial for research and drug development.[1] Due to their volatility and reactivity, the analysis of aldehydes in complex matrices can be challenging.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective determination of volatile aldehydes.[2][3] This application note provides a detailed protocol for the analysis of volatile aldehydes using GC-MS, with a focus on derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a widely used and reliable method.[2][4]
Principle
Direct analysis of volatile aldehydes by GC-MS can be hampered by their high polarity and thermal instability. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[2] PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[4][5] These derivatives are less polar, more volatile, and exhibit excellent response in MS, particularly with negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of GC-MS methods for the analysis of various volatile aldehydes after PFBHA derivatization in different matrices.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Volatile Aldehydes
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Hexanal | Human Blood | HS-SPME-GC-MS | 0.006 nM | - | [2] |
| Heptanal | Human Blood | HS-SPME-GC-MS | 0.005 nM | - | [2] |
| C3-C9 Aldehydes | Exhaled Breath | On-fiber derivatization with PFBHA | 0.001 nM | 0.003 nM | [2] |
| Formaldehyde | Water | HS-GC-MS | - | - | [8] |
| Acetaldehyde | Water | HS-GC-MS | - | - | [8] |
| Propionaldehyde | Water | HS-GC-MS | - | - | [8] |
| n-Butyraldehyde | Water | HS-GC-MS | - | - | [8] |
| Methanol | Hand Sanitizer | HS-GC-MS | 0.211 µg/mL | - | [9] |
| Ethanol | Hand Sanitizer | HS-GC-MS | 0.158 µg/mL | - | [9] |
| Isopropanol | Hand Sanitizer | HS-GC-MS | 0.157 µg/mL | - | [9] |
| n-Propanol | Hand Sanitizer | HS-GC-MS | 0.010 µg/mL | - | [9] |
| Acetone | Hand Sanitizer | HS-GC-MS | 0.157 µg/mL | - | [9] |
| Acetaldehyde | Hand Sanitizer | HS-GC-MS | 0.209 µg/mL | - | [9] |
Table 2: Precision and Recovery Data
| Analyte | Matrix | Method | Precision (RSD%) | Recovery (%) | Reference |
| Various Aldehydes | Beer | HS-SPME-GC-MS | 1.0 - 15.7 | 88 - 107 | [10] |
| Methanol | Hand Sanitizer | HS-GC-MS | 1.96 | - | [9] |
| Ethanol | Hand Sanitizer | HS-GC-MS | 1.64 | - | [9] |
| Isopropanol | Hand Sanitizer | HS-GC-MS | 1.97 | - | [9] |
| Acetaldehyde | Hand Sanitizer | HS-GC-MS | 1.95 | - | [9] |
| Acetone | Hand Sanitizer | HS-GC-MS | 2.60 | - | [9] |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis. A common and effective approach involves headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization.
Materials and Reagents
-
Aldehyde Standards: Certified reference standards of the target aldehydes.
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): Derivatizing agent.[2]
-
Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).
-
Internal Standard (IS): A deuterated or odd-chain aldehyde not present in the sample (e.g., heptanal-d14).
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common choice.[4][10]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Water: Deionized or Milli-Q water.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This method is suitable for the analysis of volatile aldehydes in liquid samples such as plasma, urine, or beverages.
1. Preparation of Solutions:
- PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.
- Standard Solutions: Prepare stock solutions of individual aldehyde standards and the internal standard in methanol. Create working standard solutions by diluting the stock solutions to the desired concentrations.
2. Sample Preparation:
- Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
- Add the internal standard to each sample, blank, and calibration standard.
- For calibration standards, spike appropriate amounts of the working standard solutions into blank matrix.
3. On-Fiber Derivatization and Extraction:
- PFBHA Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution at 60°C for 10-20 minutes.[10]
- Headspace Extraction: Immediately after loading, expose the PFBHA-coated fiber to the headspace of the sample vial.
- Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) with agitation to allow for the extraction and derivatization of the aldehydes onto the fiber.[10]
4. GC-MS Analysis:
- Desorption: After extraction, immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the derivatized aldehydes.[11]
- GC Separation: Use a suitable capillary column (e.g., HP-5MS, DB-5MS) for the separation of the aldehyde-oxime derivatives. A typical temperature program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C).[11]
- MS Detection: Operate the mass spectrometer in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI mode often provides higher sensitivity and selectivity for PFBHA derivatives.[6][7] Monitor characteristic ions for each aldehyde derivative in selected ion monitoring (SIM) mode for quantification. The ion at m/z 181 is a common fragment for PFBHA derivatives.[10]
Diagrams
Caption: Experimental workflow for GC-MS analysis of volatile aldehydes.
Data Presentation and Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the aldehydes in the samples by interpolating their peak area ratios on the calibration curve.
-
Quality Control: Include blank samples to check for contamination and quality control samples at different concentrations to assess the accuracy and precision of the method.
Conclusion
The GC-MS method with PFBHA derivatization provides a robust, sensitive, and specific approach for the quantification of volatile aldehydes in various biological and environmental matrices. The detailed protocol and performance data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals in setting up and validating their analytical methods for aldehyde analysis.
References
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
Safe Handling and Storage of Z-3-Amino-propenal in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Z-3-Amino-propenal (also known as 3-Aminoacrolein) in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines have been synthesized from available safety data from resources such as PubChem and ChemicalBook, as well as safety information for structurally related compounds. It is imperative to treat this compound as a hazardous substance and to exercise extreme caution during its handling and storage.
Compound Information and Hazard Summary
This compound is a reactive organic compound used as an intermediate in various synthetic processes. It is a yellow solid that is highly reactive and prone to self-condensation.[1] All personnel handling this compound must be thoroughly trained and familiar with its potential hazards.
Hazard Identification:
Based on available GHS classifications from PubChem, this compound is classified as:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2][3]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][3]
Primary Hazards: Corrosive, Acute Toxic, Irritant.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO | [2] |
| Molecular Weight | 71.08 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| CAS Number | 25186-34-9 | [2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Storage Protocols
General Handling:
-
Always handle this compound within a designated and properly functioning chemical fume hood to minimize inhalation risk.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Use compatible labware (e.g., glass) and ensure it is clean and dry before use to prevent unwanted reactions.
-
This compound is highly reactive and prone to self-condensation; it is best when freshly prepared.[1]
-
Avoid creating dust when handling the solid form.
Storage:
-
This compound should be used immediately if possible.[1]
-
For short-term storage, it can be kept under an inert atmosphere (e.g., argon or nitrogen) at 0°C in the dark for several days.[1]
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Experimental Protocol: A Representative Reaction
This protocol outlines a general procedure for using this compound in a hypothetical nucleophilic addition reaction. All steps must be performed in a chemical fume hood.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Nucleophile (e.g., a primary or secondary amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere techniques
-
Cooling bath (if required)
-
Quenching solution (e.g., saturated ammonium chloride)
Procedure:
-
Preparation: Ensure the fume hood is clean and operational. Assemble all necessary glassware and ensure it is dry.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen).
-
Reagent Addition:
-
In the inert atmosphere, carefully weigh the required amount of this compound and add it to the reaction flask.
-
Add the anhydrous solvent via a syringe.
-
Begin stirring the solution.
-
-
Reaction:
-
If the reaction requires cooling, place the flask in a cooling bath.
-
Slowly add the nucleophile to the stirring solution of this compound using a syringe.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding the appropriate quenching solution.
-
Proceed with the standard extraction and purification procedures for the desired product.
-
-
Decontamination:
-
All glassware and equipment that came into contact with this compound must be decontaminated. A suitable method is to rinse with a solvent (e.g., acetone) followed by a thorough wash with soap and water. Dispose of the initial solvent rinse as hazardous waste.
-
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated (if safe to do so).
-
Containment:
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For a solution spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all contaminated materials as hazardous waste.
-
Personal Protection: Wear the appropriate PPE as described in Section 3 during the entire cleanup process.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols: Z-3-Amino-propenal as a Versatile Building Block for Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Z-3-Amino-propenal as a reactive starting material for the synthesis of a variety of nitrogen-containing heterocycles. The protocols detailed below are based on established synthetic methodologies for analogous compounds and have been adapted for this compound, offering a foundation for the development of novel derivatives for applications in medicinal chemistry and materials science.
Synthesis of Substituted Pyridines
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The inherent reactivity of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for its use in classical pyridine ring syntheses. A plausible and efficient method is the condensation reaction with 1,3-dicarbonyl compounds.
Table 1: Synthesis of a 2,6-Disubstituted Pyridine Derivative
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | 2,6-Dimethyl-3-acetylpyridine | Piperidine | Ethanol | Reflux | 6 | 75-85 (estimated) |
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-acetylpyridine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 0.71 g).
-
Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material, followed by the addition of acetylacetone (10 mmol, 1.00 g) and a catalytic amount of piperidine (0.5 mL).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2,6-dimethyl-3-acetylpyridine.
-
Characterization: The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Dihydropyrimidines
Dihydropyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to these molecules. This compound can serve as a key component in a Biginelli-type condensation.
Table 2: Synthesis of a 4-Aryl-3,4-dihydropyrimidin-2(1H)-one
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Urea | 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one | HCl | Ethanol | Reflux | 4 | 80-90 (estimated)[1] |
Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 0.71 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in ethanol (25 mL).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction Execution: The mixture is stirred and heated to reflux for 4 hours. The reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[1]
-
Characterization: The product's identity and purity can be confirmed using melting point determination, 1H NMR, 13C NMR, and IR spectroscopy.[1]
Synthesis of Pyrazoles
Pyrazoles are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A straightforward synthesis of pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine.
Table 3: Synthesis of 1H-Pyrazole
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | 1H-Pyrazole | Ethanol | Reflux | 3 | 90-95 (estimated)[2][3] |
Experimental Protocol: Synthesis of 1H-Pyrazole
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (10 mmol, 0.71 g) in ethanol (20 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (12 mmol, 0.6 g) to the solution. An exothermic reaction may be observed.
-
Reaction Execution: The reaction mixture is then heated to reflux for 3 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or recrystallization from a suitable solvent.[2]
-
Characterization: The structure of 1H-pyrazole can be confirmed by comparison of its spectroscopic data (1H NMR, 13C NMR) with literature values.
Synthesis of Pyrroles
The pyrrole ring is a core component of many natural products and biologically active molecules, including heme and chlorophyll. The Knorr pyrrole synthesis and related methods offer a versatile approach to substituted pyrroles. This compound can be envisioned to react with active methylene compounds to construct the pyrrole ring.
Table 4: Synthesis of a 2-Carbethoxy-pyrrole Derivative
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | Ethyl 2-methylpyrrole-3-carboxylate | Sodium Ethoxide | Ethanol | Reflux | 5 | 65-75 (estimated) |
Experimental Protocol: Synthesis of Ethyl 2-methylpyrrole-3-carboxylate
-
Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol, 0.23 g) in absolute ethanol (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere.
-
Reagent Addition: To this solution, add ethyl acetoacetate (10 mmol, 1.30 g) dropwise at room temperature. After stirring for 15 minutes, add a solution of this compound (10 mmol, 0.71 g) in ethanol (10 mL).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for 5 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Characterization: The structure of the synthesized pyrrole derivative can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Disclaimer: The experimental protocols and quantitative data provided are based on analogous and well-established chemical transformations. Researchers should conduct their own optimization and safety assessments before implementation. This compound is a reactive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
References
- 1. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
Application Notes and Protocols: Z-3-Amino-propenal in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-3-Amino-propenal (also known as (Z)-3-aminoacrylaldehyde) is a bifunctional organic compound containing both an amino group and an aldehyde group.[1] Its inherent reactivity makes it a molecule of interest for applications in proteomics, particularly in the study of protein modifications and interactions. While direct proteomics applications of this compound are an emerging area of research, its reactivity profile, analogous to related aldehydes, suggests significant potential for protein chemistry and functional proteomics studies.
These application notes provide a detailed overview of the potential uses of this compound in proteomics research, including protocols for protein modification and analysis. The methodologies are based on established principles of protein chemistry and mass spectrometry, drawing parallels from studies of similar reactive aldehydes.
Principle of the Method
The utility of this compound in proteomics is predicated on the reactivity of its aldehyde group towards nucleophilic residues on proteins. It is hypothesized to react with proteins primarily through two mechanisms, similar to the reactivity of the related compound 3-aminopropanal:
-
Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine residues and the N-terminus of proteins to form a Schiff base. This covalent modification can be used to introduce a tag or to study the accessibility of lysine residues.
-
Michael Addition: this compound can potentially undergo a conversion to acrolein, a reactive α,β-unsaturated aldehyde. Acrolein can then react with the sulfhydryl group of cysteine residues via a Michael addition.[2][3] This allows for the specific modification of cysteine residues.
These covalent modifications introduce a mass shift in the modified peptides, which can be detected and characterized by mass spectrometry, enabling the identification of modification sites and the quantification of modification levels.
Applications in Proteomics
-
Protein Labeling and Tagging: this compound can be used to introduce a small chemical tag onto proteins for subsequent detection or enrichment.
-
Structural Proteomics: Mapping the sites of modification can provide insights into the surface accessibility of amino acid residues, offering clues about protein folding and conformation.
-
Chemical Cross-linking: While not a traditional cross-linker, its bifunctional nature could potentially be exploited for studying protein-protein interactions, although this application requires further investigation.
-
Quantitative Proteomics: In conjunction with stable isotope labeling techniques, this compound can be used to quantify changes in protein modification levels under different biological conditions.
Experimental Protocols
Protocol 1: In Vitro Protein Modification with this compound
This protocol describes the general procedure for modifying a purified protein with this compound.
Materials:
-
Purified protein of interest (in an amine-free buffer such as PBS, MES, or HEPES, pH 7.2-8.5)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or water) immediately before use.
-
Modification Reaction: Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Removal of Excess Reagent: Remove unreacted this compound and by-products by either dialysis against a suitable buffer or by using a desalting column according to the manufacturer's instructions.
-
Analysis by Mass Spectrometry: Analyze the modified protein by mass spectrometry to confirm the modification and determine the extent of labeling. An increase in the molecular weight corresponding to the addition of the this compound moiety (C₃H₅NO, molecular weight ~71.08 Da) or its fragments will be observed.[1]
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol outlines the steps for identifying the specific amino acid residues modified by this compound.
Materials:
-
This compound modified protein (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the modified protein in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine such as MaxQuant, SEQUEST, or Mascot.
-
Specify the potential modifications in the search parameters:
-
Carbamidomethylation of cysteine (fixed modification).
-
Oxidation of methionine (variable modification).
-
Modification by this compound on lysine and cysteine (variable modification, with a mass shift corresponding to the adduct). The exact mass shift will depend on the nature of the adduct (e.g., +54 Da for the acrolein Michael adduct after dehydration).
-
-
Quantitative Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a proteomics experiment using this compound to identify differentially modified proteins between a control and a treated sample.
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | K.QTALVELLK.H | K23 | 2.5 | 0.012 |
| P62258 | ACTG1 | C.YSPIVDEK.L | C17 | -3.1 | 0.005 |
| Q06830 | HSP90AA1 | K.DYQRMK.L | K112 | 1.8 | 0.045 |
| P08670 | VIM | K.VESLQEEIAFLK.K | K341 | 4.2 | 0.001 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Amino Acid-Derived Polymers in Novel Drug Delivery and Stimuli-Responsive Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: While the direct polymerization of Z-3-Amino-propenal is not extensively documented in current literature, the broader class of amino acid-derived polymers represents a significant and rapidly advancing field in materials science. These polymers offer inherent biocompatibility, biodegradability, and tunable properties, making them ideal candidates for a range of biomedical applications. This document provides detailed application notes and protocols for the synthesis and utilization of novel polymers derived from common amino acids such as L-lysine and L-aspartic acid. The focus is on their application in stimuli-responsive drug delivery systems, a key area of interest for advanced therapeutics.
Application Note 1: pH-Responsive Polypeptide Nanoparticles for Targeted Drug Delivery
Amino acid-based polymers can be engineered to respond to changes in pH, a characteristic that is highly valuable for targeted drug delivery.[1] For instance, cancerous tissues often exhibit a more acidic microenvironment compared to healthy tissues.[2] Polymers that change their structure or solubility in response to this pH drop can be designed to release their therapeutic payload specifically at the tumor site.[2][3]
Polymers containing amino acids with ionizable side chains, such as the carboxylic acid groups in poly(L-aspartic acid) and poly(L-glutamic acid), or the amino groups in poly(L-lysine), are excellent candidates for pH-responsive systems.[1] At physiological pH (7.4), these side chains can be charged, rendering the polymer hydrophilic and stable in circulation.[4] Upon reaching an acidic tumor environment (pH ~6.5) or after cellular uptake into endosomes (pH ~5.0-6.0), the protonation state of these side chains changes.[5][6] This can trigger the disassembly of polymer-drug nanoparticles and subsequent release of the encapsulated drug.[5][7]
Quantitative Data for pH-Responsive Doxorubicin Release
The following table summarizes the pH-triggered release of doxorubicin (DOX) from various amino acid-based polymeric micelles.
| Polymer System | pH | Cumulative DOX Release (%) after 24h | Particle Size (nm) | Drug Loading Content (%) | Reference |
| mPEG-b-[(Doxo-hydGlu)₆-r-Leu₁₀] | 7.4 | ~20% | 30-40 | ~15% | [5] |
| 5.5 | >80% | Disassembled | ~15% | [5] | |
| PTX/DOX-PMs | 7.4 | <10% | 110.5 | 25.6% (PTX) | [7] |
| 5.0 | ~65% | Disassembled | 25.6% (PTX) | [7] | |
| DOX-loaded poly(L-histidine)-b-PEG micelles | 7.4 | ~25% | ~100 | ~18% | [6] |
| 6.8 | ~60% | Disassembled | ~18% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Poly(L-aspartic acid) via Thermal Polycondensation
This protocol describes a two-step synthesis of poly(L-aspartic acid) (PASA) through the thermal polycondensation of L-aspartic acid to form polysuccinimide (PSI), followed by alkaline hydrolysis.[8][9][10][11]
Materials:
-
L-aspartic acid
-
Phosphoric acid (85%) (optional, as catalyst)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Horizontal twin-shaft kneader or suitable reaction vessel for high-temperature polymerization[12]
Procedure:
Step 1: Synthesis of Polysuccinimide (PSI)
-
Place L-aspartic acid into the polymerization reactor. If using a catalyst, add phosphoric acid (0.05-0.7 molar ratio relative to aspartic acid).[12]
-
Purge the reactor with nitrogen gas.
-
Heat the reactor to 180-200°C with continuous stirring.[11] The reaction is carried out for 2-4 hours. Water will be released as a byproduct of the condensation reaction.[10]
-
The resulting product, polysuccinimide (PSI), is a solid. Allow it to cool to room temperature.
-
Wash the crude PSI with deionized water until the washings are neutral.
-
Dry the purified PSI in a vacuum oven at 40-50°C to a constant weight.[12]
Step 2: Hydrolysis of PSI to Poly(aspartic acid)
-
Dissolve the dried PSI in a suitable solvent like dimethylformamide (DMF).
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the PSI solution at room temperature with stirring. The hydrolysis is typically carried out for 1-2 hours.
-
The product, sodium polyaspartate, can be precipitated by adding methanol.[12]
-
Filter the precipitate and wash with methanol.
-
Dry the final product, poly(aspartic acid) sodium salt, under vacuum.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure of PSI and the final poly(aspartic acid).[13]
-
FTIR: Identify the characteristic imide and amide bands.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.[14]
Protocol 2: Synthesis of Poly(L-lysine) via Ring-Opening Polymerization of N-Carboxyanhydride (NCA)
This protocol details the synthesis of poly(L-lysine) (PLL) by the ring-opening polymerization of ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA).[15][16]
Materials:
-
ε-benzyloxycarbonyl-L-lysine (Z-Lys-OH)
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of Z-Lys-NCA Monomer
-
Dissolve Z-Lys-OH in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the Z-Lys-OH solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexane to obtain pure Z-Lys-NCA.
Step 2: Ring-Opening Polymerization of Z-Lys-NCA
-
Dissolve the purified Z-Lys-NCA monomer in anhydrous DMF under a nitrogen atmosphere.
-
Add the primary amine initiator to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the polymerization to proceed at room temperature for 24-72 hours.
-
Precipitate the resulting poly(ε-benzyloxycarbonyl-L-lysine) (PZLL) by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Step 3: Deprotection of PZLL to obtain Poly(L-lysine)
-
Dissolve the PZLL in a suitable solvent such as trifluoroacetic acid (TFA).
-
Add a deprotecting agent like hydrobromic acid (HBr) in acetic acid.
-
Stir the reaction at room temperature for 1-2 hours.
-
Precipitate the final product, poly(L-lysine) hydrobromide, in diethyl ether.
-
Purify the PLL by dialysis against deionized water and lyophilize to obtain the pure polymer.
Visualizations
Logical Relationships and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A pH- and thermo-responsive poly(amino acid)-based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG-polyaminoacid based micelles for controlled release of doxorubicin: Rational design, safety and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin loaded pH-sensitive micelle targeting acidic extracellular pH of human ovarian A2780 tumor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Delivery of Paclitaxel and Doxorubicin by pH-Responsive Prodrug Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gctlc.org [gctlc.org]
- 9. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
- 11. Polyaspartic acid - Wikipedia [en.wikipedia.org]
- 12. CN1341676A - Synthesis method of polyaspartic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Application Notes and Protocols: Metal Complexation Studies with Z-3-Amino-propenal
Audience: Researchers, scientists, and drug development professionals.
Introduction: Z-3-Amino-propenal (C₃H₅NO), also known as (Z)-3-aminoacrylaldehyde, is an organic compound featuring both an amino and an aldehyde functional group.[1][2] This bifunctionality makes it a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] The presence of a nucleophilic amino group and a carbonyl group allows this compound to act as a potent bidentate ligand, forming chelate complexes with various transition metal ions.[3] The study of these metal complexes is crucial for understanding their potential applications in catalysis, material science, and particularly in drug development, where metal-based therapeutics are a growing field of interest.[1][4] Preliminary research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines, an activity that could be modulated through metal complexation.[1]
These notes provide an overview of the potential applications and detailed protocols for the synthesis and characterization of metal complexes involving this compound.
Application Notes
This compound's structure is well-suited for forming stable five-membered chelate rings with metal ions through its nitrogen and oxygen donor atoms.[3] This coordination can significantly alter the parent molecule's biological and chemical properties.
-
Drug Development: Metal complexation can enhance the therapeutic potential of organic ligands. For this compound, forming complexes with metals like platinum, ruthenium, or copper could enhance its cytotoxic properties, potentially leading to novel anticancer agents.[4][5] The complex may also improve drug delivery and cellular uptake.
-
Catalysis: The coordination of transition metals to this compound can create novel catalysts. The electronic properties of the metal center can be tuned by the ligand, potentially leading to efficient catalysts for various organic transformations.[1]
-
Biochemical Research: These complexes can serve as probes in studying metabolic pathways and enzyme activities.[1] The interaction of such complexes with biomolecules like DNA or proteins is a key area of investigation.[4][6]
Quantitative Data Summary
While extensive experimental data for this compound metal complexes is not widely published, the following tables present hypothetical data based on typical values for similar bidentate N,O-donor ligands. These tables serve as a template for presenting experimental results.
Table 1: Hypothetical Stability Constants (log K) of Metal Complexes with this compound.
| Metal Ion | Experimental Method | Temperature (°C) | Ionic Strength (M) | log K₁ |
|---|---|---|---|---|
| Cu(II) | Potentiometric Titration | 25 | 0.1 (KNO₃) | 7.8 |
| Ni(II) | Potentiometric Titration | 25 | 0.1 (KNO₃) | 5.9 |
| Zn(II) | UV-Vis Spectrophotometry | 25 | 0.1 (KNO₃) | 5.2 |
| Co(II) | Potentiometric Titration | 25 | 0.1 (KNO₃) | 4.9 |
Table 2: Hypothetical Spectroscopic Data for a [Cu(Z-3-AP)₂] Complex.
| Spectroscopic Technique | Parameter | This compound (Ligand) | [Cu(Z-3-AP)₂] (Complex) |
|---|---|---|---|
| UV-Vis | λₘₐₓ (nm), (π-π* transition) | 285 | 295 |
| λₘₐₓ (nm), (d-d transition) | - | 610 | |
| Infrared (IR) | ν(N-H) stretch (cm⁻¹) | 3350 | 3280 |
| | ν(C=O) stretch (cm⁻¹) | 1680 | 1645 |
Experimental Protocols
Protocol 1: Synthesis of a Bis(this compound) Metal(II) Complex (e.g., [Cu(Z-3-AP)₂])
Objective: To synthesize a stable metal complex of this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O)
-
Ethanol (absolute)
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Schlenk flask and condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 100 mL Schlenk flask with stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the ligand solution at room temperature over 15 minutes. A color change and/or precipitation should be observed.
-
Attach a condenser and reflux the reaction mixture at 60°C for 3 hours with continuous stirring.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.
-
Wash the collected solid product three times with 5 mL of cold diethyl ether to remove any unreacted ligand.
-
Dry the final product under vacuum for 24 hours.
-
Store the complex in a desiccator. Characterize the product using IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Determination of Complex Stoichiometry using UV-Vis Spectroscopy (Job's Plot)
Objective: To determine the metal-to-ligand ratio of the complex in solution.
Materials:
-
Stock solution of this compound (1 mM in ethanol)
-
Stock solution of a metal(II) salt (1 mM in ethanol)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated micropipettes
Procedure:
-
Prepare a series of solutions in 10 mL volumetric flasks by mixing the stock solutions of the metal salt (M) and the ligand (L) in varying mole fractions (Xₘ = [M] / ([M] + [L])), keeping the total molar concentration constant. The mole fractions should range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
For example, for a mole fraction of 0.1, mix 0.1 mL of the metal stock and 0.9 mL of the ligand stock, and dilute to 10 mL with ethanol.
-
Allow the solutions to equilibrate for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex. This wavelength should be determined beforehand by scanning a solution of the complex.
-
Correct the absorbance by subtracting the absorbance that would be expected if no complex formation occurred (A_corr = A_obs - εₘ[M] - εₗ[L]).
-
Plot the corrected absorbance versus the mole fraction of the metal (Xₘ).
-
The maximum of the plot corresponds to the mole fraction of the metal in the complex, from which the stoichiometry can be determined (e.g., a maximum at Xₘ = 0.33 indicates a 1:2 M:L ratio).
Protocol 3: Calculation of Conditional Stability Constant (K)
Objective: To quantify the binding affinity between the metal and the ligand.
Methodology (based on the Ruzic method for a 1:1 complex): This method assumes the formation of a 1:1 complex and is often used in voltammetric or spectroscopic titrations.[7]
-
Perform a titration by adding increasing amounts of the metal ion solution ([M]t) to a fixed concentration of the ligand solution.
-
Measure a signal that is proportional to the concentration of the free metal ion ([M]f), such as current intensity in voltammetry or absorbance at a specific wavelength.[7]
-
Assuming only a 1:1 complex (ML) is formed, the conditional stability constant K is given by: K = [ML] / ([M]f * [L]f)
-
This can be rearranged into a linear equation: [M]f / ([M]t - [M]f) = (1/K * [L]₀) + ([M]f / [L]₀) where [L]₀ is the total ligand concentration.[7]
-
Plot [M]f / ([M]t - [M]f) versus [M]f.
-
If the plot is linear, it supports the 1:1 complex model. The stability constant K and the total ligand concentration [L]₀ can be calculated from the slope and the y-intercept of the line.[7]
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Logic for Stoichiometry by Job's Plot.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. Buy this compound | 25186-34-9 [smolecule.com]
- 2. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal complexation [bio-protocol.org]
Troubleshooting & Optimization
Low yield in Z-3-Amino-propenal synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Z-3-Amino-propenal.
Troubleshooting Low Yield in this compound Synthesis
Low yields in the synthesis of this compound are a common issue, primarily stemming from the compound's inherent instability and propensity for self-condensation. This guide addresses common problems and provides systematic solutions.
FAQ 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can be attributed to several factors. The most common are:
-
Product Instability: this compound is highly reactive and can readily undergo self-condensation or polymerization, especially under non-optimized reaction conditions.[1] It is recommended to use the product immediately after preparation.[1]
-
Suboptimal Synthesis Method: The choice of synthetic route significantly impacts the yield. Some methods are known to be erratic and produce low yields.
-
Impure Starting Materials: The purity of reagents, particularly the starting aldehyde, is crucial.
-
Inefficient Purification: The product can be lost during workup and purification due to its reactivity and solubility in common solvents.
Troubleshooting Workflow for Low Yield
To systematically troubleshoot low yields, follow the logical workflow outlined below.
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
FAQs and Detailed Troubleshooting Guides
FAQ 2: Which synthesis method for this compound gives the best yield?
The partial hydrogenation of isoxazole is reported to be the most satisfactory method, yielding up to 82% of this compound.[1] Alternative methods, such as the reaction of ammonia with propargyl aldehyde or a route involving 1,1,3,3-tetraethoxypropane, are generally less reliable and may result in lower yields.[1]
Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Reported Yield | Remarks | Reference |
| Partial Hydrogenation of Isoxazole | Isoxazole, Raney Nickel, Hydrogen | up to 82% | Most reliable and highest yielding method reported. | [1] |
| Reaction with Propargyl Aldehyde | Propargyl Aldehyde, Ammonia | Erratic, not quantified | Propargyl aldehyde is not widely commercially available. | [1] |
| Route via 1,1,3,3-Tetraethoxypropane | 1,1,3,3-Tetraethoxypropane, Ammonia | Not specified | Details of the procedure are not readily available. | [1] |
Experimental Protocol: Partial Hydrogenation of Isoxazole
This protocol is adapted from the most successful reported synthesis of this compound.[1]
Materials:
-
Isoxazole
-
Anhydrous Methanol
-
Raney Nickel
-
Hydrogen Gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve isoxazole (e.g., 5 g, 0.073 mol) in anhydrous methanol (100 mL).
-
Carefully add Raney Nickel (1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 40 psi.
-
Agitate the mixture until one equivalent of hydrogen has been absorbed and the uptake ceases.
-
Carefully filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a chloroform-petroleum ether mixture (1:1) or by sublimation.[1]
Expected Yield: Approximately 4.2 g (82%) of a yellow solid.[1]
FAQ 3: My reaction mixture turns dark and I isolate a polymeric material instead of the desired product. What is happening and how can I prevent it?
This is a classic sign of self-condensation or polymerization of the this compound product.[1] As an enamine, it possesses both a nucleophilic amino group and an electrophilic aldehyde, making it highly susceptible to intermolecular reactions.
Troubleshooting Self-Condensation
Caption: Key strategies to prevent the self-condensation of this compound.
Preventative Measures:
-
Temperature Control: Maintain the reaction and purification at low temperatures to minimize the rate of self-condensation.
-
Concentration: Work with dilute solutions to reduce the frequency of intermolecular collisions.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Immediate Use: As this compound is unstable, it is best to use it immediately in the next step of your synthesis.[1] If storage is unavoidable, it should be kept under an inert atmosphere at 0°C in the dark for no more than a few days.[1]
-
pH Control: Avoid strongly acidic or basic conditions during workup, as these can catalyze both hydrolysis of the enamine and self-condensation.
FAQ 4: What is the best way to purify crude this compound?
Given the instability of the product, the purification method should be rapid and mild.
-
Sublimation: This is an effective method for purifying the solid product and can help to remove non-volatile impurities.[1]
-
Recrystallization: Recrystallization from a mixture of chloroform and petroleum ether (1:1) has been reported to be successful.[1]
-
Chromatography: While possible, column chromatography on silica gel or alumina should be approached with caution. The acidic nature of silica gel can lead to product degradation. If chromatography is necessary, consider using a deactivated stationary phase and elute quickly with a non-protic solvent system.
Note: Always handle this compound in a well-ventilated fume hood due to its potential toxicity.[1]
References
Technical Support Center: Optimizing Reaction Conditions for Z-3-Amino-propenal Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Z-3-Amino-propenal. Due to the limited publicly available stability data for this specific compound, this guide focuses on general principles and best practices derived from the chemistry of related enaminones and aldehydes. It provides a framework for systematic investigation and optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown). What could be the cause?
A1: Color change is a common indicator of degradation or side reactions. For enaminones like this compound, this could be due to:
-
Polymerization: Aldehyd functionalities are prone to self-condensation or polymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.
-
Oxidation: The double bond and the amino group can be susceptible to oxidation, leading to the formation of colored byproducts. Exposure to air (oxygen) can facilitate this process.
-
Hydrolysis: The enamine functionality can be sensitive to water, potentially leading to hydrolysis back to the corresponding amine and carbonyl compounds, which may then undergo further reactions.
Q2: I am observing a decrease in the concentration of this compound over time, even when stored. How can I improve its storage stability?
A2: To enhance storage stability, consider the following:
-
Temperature: Store at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent: Choose a dry, aprotic solvent. The presence of water can promote hydrolysis.
-
Light: Protect the compound from light, as photo-degradation can occur.
Q3: What are the key factors that influence the stability of this compound in a reaction mixture?
A3: The primary factors affecting stability during a reaction are:
-
pH: Both acidic and basic conditions can catalyze degradation. It is crucial to determine the optimal pH range for your specific reaction.
-
Temperature: Higher temperatures accelerate reaction rates but also increase the rate of degradation.
-
Solvent: The polarity and protic nature of the solvent can significantly impact stability.
-
Presence of Catalysts: Metal ions or other catalysts can promote decomposition pathways.
-
Concentration: Higher concentrations may favor side reactions like polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of the desired product | Degradation of this compound starting material. | 1. Confirm the purity and integrity of the starting material before use. 2. Optimize reaction conditions (pH, temperature, solvent) to minimize degradation. 3. Consider adding the this compound to the reaction mixture in portions. |
| Formation of insoluble material (precipitate) | Polymerization of this compound. | 1. Lower the reaction temperature. 2. Decrease the concentration of this compound. 3. Investigate the effect of pH on solubility and polymerization. |
| Inconsistent reaction outcomes | Instability of this compound under the reaction or storage conditions. | 1. Establish a strict protocol for the handling and storage of this compound. 2. Perform a stability study to determine the optimal conditions for your specific application. |
| Appearance of multiple spots on TLC/LC-MS analysis | Degradation into multiple byproducts. | 1. Analyze the byproducts to understand the degradation pathway. 2. Modify the reaction conditions to disfavor the identified degradation pathway (e.g., change pH, add antioxidant). |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a framework for systematically evaluating the stability of this compound under different conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable, dry, aprotic solvent (e.g., acetonitrile, THF) of known concentration.
2. Experimental Setup:
- Set up a matrix of conditions to be tested. This should include variations in:
- pH: Use buffered solutions to maintain a constant pH. Test a range of pH values relevant to your reaction (e.g., pH 4, 7, 9).
- Temperature: Test at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
- Solvent: Evaluate stability in different solvents relevant to your process.
3. Stability Study:
- Add an aliquot of the this compound stock solution to each of the test conditions.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition.
- Immediately quench any reaction if necessary (e.g., by dilution in a cold, neutral solvent).
4. Analysis:
- Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and identify any major degradation products.
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the rate of degradation under each condition. This will allow you to identify the optimal conditions for stability.
Data Presentation
The following table template can be used to organize and present your experimental stability data.
Table 1: Stability of this compound under Various Conditions
| Condition | pH | Temperature (°C) | Solvent | Initial Conc. (mM) | Conc. at 1h (mM) | Conc. at 4h (mM) | Conc. at 24h (mM) | % Degradation at 24h |
| 1 | 4.0 | 25 | Acetonitrile | 1.0 | ||||
| 2 | 7.0 | 25 | Acetonitrile | 1.0 | ||||
| 3 | 9.0 | 25 | Acetonitrile | 1.0 | ||||
| 4 | 7.0 | 4 | Acetonitrile | 1.0 | ||||
| 5 | 7.0 | 37 | Acetonitrile | 1.0 | ||||
| 6 | 7.0 | 25 | Methanol | 1.0 | ||||
| 7 | 7.0 | 25 | Water | 1.0 |
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for a generic enamine, which may be relevant for understanding the instability of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for conducting a stability study of this compound.
Technical Support Center: Purification of Z-3-Amino-propenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-3-Amino-propenal from a typical reaction mixture. The guidance is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a reaction mixture?
A1: A common method for purifying this compound involves a multi-step process. The crude reaction mixture is typically dissolved in an organic solvent like ether. This is followed by an acid wash (e.g., with 2N HCl) to extract the basic this compound into the aqueous layer. The acidic aqueous layer is then neutralized or made basic with a base such as sodium carbonate, and the product is re-extracted into an organic solvent. After drying the organic extract, the final purification is achieved by distillation, often under reduced pressure.
Q2: What are the key physical and chemical properties of this compound to consider during purification?
A2: this compound is a relatively small molecule with the chemical formula C₃H₅NO. As an enamine and an aldehyde, it possesses both nucleophilic and electrophilic characteristics. Its amino group makes it basic, allowing for extraction with acids. It is important to be aware of its potential instability, especially at high temperatures or under strongly acidic or basic conditions, which can lead to polymerization or decomposition.
Q3: Is this compound stable during storage?
A3: Enamines and aldehydes can be sensitive to air, light, and temperature. For long-term storage, it is advisable to keep the purified this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product after extraction | 1. Incomplete extraction from the organic layer into the acidic aqueous layer. 2. Product degradation due to prolonged exposure to strong acid. 3. The aqueous layer was not made sufficiently basic before back-extraction. | 1. Perform multiple extractions with the acidic solution. Ensure vigorous mixing of the two phases. 2. Minimize the time the product spends in the acidic solution. Work quickly and keep the solutions cool. 3. Check the pH of the aqueous layer after adding the base to ensure it is sufficiently basic to deprotonate the amine. |
| Product decomposes during distillation | 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities that catalyze decomposition. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure the product is thoroughly washed and neutralized before distillation. |
| Purified product is colored (yellow or brown) | 1. Presence of polymeric impurities. 2. Thermal decomposition during distillation. | 1. Consider a pre-purification step, such as passing the crude extract through a short plug of neutral alumina. 2. Use a lower distillation temperature under a higher vacuum. |
| Poor separation during column chromatography on silica gel | 1. This compound is basic and interacts strongly with the acidic silica gel, leading to streaking and decomposition. | 1. Option A: Add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent system. 2. Option B: Use a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction and Distillation
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract the this compound by washing with 2N hydrochloric acid. Repeat the extraction 2-3 times to ensure complete transfer of the amine into the aqueous phase.
-
Neutralization and Back-Extraction: Combine the acidic aqueous extracts. In a clean separatory funnel, carefully add a base, such as a saturated solution of sodium carbonate or sodium bicarbonate, until the solution is basic (confirm with pH paper). Extract the liberated this compound back into an organic solvent (e.g., diethyl ether) by performing 3-4 extractions.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Distillation: Purify the resulting crude product by distillation. It is highly recommended to perform this under reduced pressure to avoid thermal decomposition.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₃H₅NO | --INVALID-LINK-- |
| Molecular Weight | 71.08 g/mol | --INVALID-LINK-- |
| Boiling Point (Predicted) | Data not available. Distillation under reduced pressure is recommended. | N/A |
| Purity (Typical, after distillation) | >95% (This is a general expectation and can vary) | N/A |
Purification Workflow
Caption: Workflow for the purification of this compound.
Stability issues of Z-3-Amino-propenal in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Z-3-Amino-propenal in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a significant concern?
A1: this compound is an enamine, a class of compounds characterized by an amine group attached to a double bond. Enamines are highly useful synthetic intermediates, but they are susceptible to hydrolysis, especially in the presence of water or acid, which reverts them to their constituent carbonyl compound and amine.[1][2] This inherent instability can lead to sample degradation, affecting experimental reproducibility and the purity of reaction products.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily dictated by the solvent system and storage conditions. Key factors include:
-
Presence of Protic Solvents: Solvents with acidic protons (e.g., water, alcohols) can facilitate hydrolysis.[1]
-
pH of the Solution: Acidic conditions significantly accelerate the rate of hydrolysis, while neutral or basic conditions are generally more favorable for stability.[1][3]
-
Temperature: Higher temperatures can increase the rate of degradation.
-
Presence of Moisture: As a primary driver of hydrolysis, even trace amounts of water in aprotic solvents can lead to degradation over time.[4]
-
Exposure to Air: While hydrolysis is the main concern, oxidative degradation can also occur, though it is less characterized for this specific molecule.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound solutions may be indicated by a color change (often turning yellow or brown), the formation of precipitates, or a noticeable change in the solution's pH. For definitive confirmation, analytical techniques such as ¹H NMR spectroscopy (observing the disappearance of enamine proton signals) or chromatography (e.g., HPLC) are recommended to monitor the compound's purity over time.[4]
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: For maximal stability, it is recommended to use dry, aprotic, and non-polar or polar aprotic solvents.
-
Short-term (for immediate use): High-purity, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable.
-
Long-term Storage: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often preferred for creating stock solutions, which should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[5][6]
Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues encountered during your experiments.
Problem: My this compound solution rapidly changed color and my analytical results show significant degradation.
Caption: Troubleshooting flowchart for this compound degradation.
Data Summary: Solvent Stability Profile
Due to limited direct experimental data for this compound in the literature, this table provides an illustrative summary of expected stability based on the general principles of enamine chemistry.
| Solvent | Type | Expected Relative Stability | Key Considerations |
| Water / Buffers (pH < 7) | Polar Protic | Very Low | Rapid acid-catalyzed hydrolysis is expected.[1] Avoid. |
| Methanol / Ethanol | Polar Protic | Low | Protic nature facilitates hydrolysis, though slower than in aqueous acid. |
| Acetonitrile (anhydrous) | Polar Aprotic | High | Good choice for reactions if kept dry. Susceptible to trace moisture. |
| DMSO (anhydrous) | Polar Aprotic | High | Excellent for preparing stable, long-term stock solutions.[4] |
| DMF (anhydrous) | Polar Aprotic | High | Similar to DMSO, good for stock solutions. Ensure purity. |
| Dichloromethane (anhydrous) | Non-polar Aprotic | Moderate to High | Good for short-term use. Volatility can concentrate impurities. |
| THF (anhydrous) | Non-polar Aprotic | Moderate to High | Can form peroxides; use inhibitor-free, fresh solvent. |
Degradation Pathway
The primary degradation pathway for this compound in the presence of water and an acid catalyst is hydrolysis, which breaks the enamine down into malondialdehyde and ammonia.
Caption: Proposed hydrolysis pathway of this compound.
Experimental Protocols
Protocol: Assessment of this compound Stability via HPLC-UV
This protocol outlines a method to quantify the stability of this compound in a chosen solvent over time.
1. Objective: To determine the degradation rate of this compound in a specific solvent by monitoring its concentration at various time points.
2. Materials & Equipment:
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO, Acetonitrile)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and autosampler vials
-
Inert gas (Argon or Nitrogen)
-
Temperature-controlled incubator or water bath
3. Workflow Diagram:
Caption: Workflow for assessing this compound stability.
4. Procedure:
-
Stock Solution Preparation: Under an inert atmosphere, accurately weigh this compound and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: Dispense equal volumes of the stock solution into several HPLC vials. Seal each vial tightly.
-
Time=0 Analysis: Immediately take one vial, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system. This is your baseline (t=0) measurement.
-
Incubation: Place the remaining vials in an incubator set to the desired study temperature (e.g., 25°C, 40°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Analysis: Dilute and analyze the sample by HPLC as done for the t=0 sample. Record the peak area corresponding to this compound.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the compound's half-life (t₁/₂) in the tested condition and calculate the degradation rate constant.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Improving the Selectivity of (Z)-3-Aminopropenal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving (Z)-3-aminopropenal.
Troubleshooting Guides
This section addresses common issues encountered during experiments with (Z)-3-aminopropenal, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired Michael addition product.
Potential Causes:
-
Decomposition of (Z)-3-aminopropenal: This molecule can be unstable and prone to polymerization or decomposition, especially under harsh reaction conditions.
-
Inefficient nucleophile activation: The nucleophile may not be sufficiently activated to initiate the Michael addition.
-
Steric hindrance: Bulky substituents on either the nucleophile or the aminopropenal can hinder the reaction.
-
Incorrect stoichiometry: An inappropriate ratio of reactants can lead to low conversion of the limiting reagent.
Solutions:
-
Reaction Conditions:
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize decomposition.
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Nucleophile Activation:
-
If using a carbon nucleophile (e.g., a malonate ester), ensure the use of an appropriate base to generate the enolate. Weaker bases are often preferred for Michael additions to avoid side reactions.[1]
-
For thiol or amine nucleophiles, the reaction can often proceed without a strong base, but a weak base can be used to deprotonate the nucleophile and increase its reactivity.
-
-
Reagent Purity and Stoichiometry:
-
Use freshly purified (Z)-3-aminopropenal if possible.
-
Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile can sometimes improve yields.
-
Question 2: Formation of multiple products and low chemoselectivity (1,2- vs. 1,4-addition).
Potential Causes:
-
(Z)-3-Aminopropenal is an α,β-unsaturated aldehyde, presenting two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3). Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-addition (Michael addition).
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., thiols, amines, cuprates) generally favor 1,4-addition.[1]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product, whereas higher temperatures can lead to the thermodynamically more stable 1,4-addition product.[2][3][4][5]
Solutions:
-
Choice of Nucleophile: To favor the desired 1,4-Michael addition, use "soft" nucleophiles.
-
Temperature Control: Conduct the reaction at a temperature that favors the desired product. For 1,4-addition, this may involve running the reaction at or slightly above room temperature, but care must be taken to avoid decomposition.
-
Catalyst Selection: The use of a suitable catalyst can significantly enhance the selectivity of the reaction. For example, Lewis acids can activate the enal for conjugate addition.
Question 3: Poor diastereoselectivity or enantioselectivity in the Michael addition product.
Potential Causes:
-
Lack of stereocontrol in the reaction: The transition state of the reaction does not favor the formation of one stereoisomer over another.
-
Inappropriate catalyst or chiral auxiliary: The chosen catalyst or chiral auxiliary is not effective in inducing stereoselectivity.
-
Solvent effects: The solvent can influence the conformation of the transition state and thus the stereochemical outcome.
Solutions:
-
Chiral Catalysts: Employ a chiral catalyst to induce enantioselectivity. Common choices for asymmetric Michael additions include chiral amines (e.g., proline derivatives), squaramides, and N-heterocyclic carbenes.[6][7][8]
-
Solvent Screening: The choice of solvent can have a significant impact on stereoselectivity. Aprotic solvents are commonly used, but the optimal solvent should be determined experimentally.
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Question 4: Difficulty in purifying the final product.
Potential Causes:
-
Formation of closely related byproducts: Side reactions can lead to byproducts with similar polarities to the desired product, making separation by chromatography challenging.
-
Product instability: The product itself may be unstable under the purification conditions.
Solutions:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Distillation: For volatile products, distillation under reduced pressure can be employed.
-
-
Derivatization: In some cases, derivatizing the product can alter its properties to facilitate purification. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions to consider when working with (Z)-3-aminopropenal?
A1: The primary competing reactions are:
-
1,2-addition to the carbonyl group, especially with "hard" nucleophiles.
-
Polymerization of the aminopropenal, which can be initiated by light, heat, or impurities.
-
Self-condensation or reactions between the amino group of one molecule and the aldehyde of another.
-
Isomerization from the (Z)- to the (E)-isomer, which can affect the stereochemical outcome of subsequent reactions.
Q2: How can I monitor the progress and selectivity of my reaction?
A2:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the different products in the reaction mixture, providing information on selectivity. Derivatization of the products may be necessary to improve their volatility and chromatographic behavior.[9][10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to determine the diastereomeric ratio of the product mixture by integrating the signals of the diastereotopic protons.[6][15][16][17]
Q3: What is the role of the amino group in (Z)-3-aminopropenal's reactivity?
A3: The amino group has a significant electronic effect on the molecule. It is an electron-donating group that increases the electron density of the conjugated system. This can influence the reactivity of both the double bond and the carbonyl group. The amino group can also act as an internal base or nucleophile, potentially participating in side reactions. For certain reactions, it may be necessary to protect the amino group to prevent unwanted side reactions.[11][12][18][19][20]
Q4: Are there any specific safety precautions I should take when working with (Z)-3-aminopropenal?
A4: Yes, (Z)-3-aminopropenal is a potentially hazardous compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
The following tables provide illustrative data on the selectivity of Michael additions to an aminopropenal system with different nucleophiles and under various conditions. This data is based on trends observed in the literature for similar α,β-unsaturated systems and is intended to serve as a guide for reaction optimization.
Table 1: Influence of Nucleophile on Reaction Selectivity
| Entry | Nucleophile (NuH) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Thiophenol | Thia-Michael Adduct | 92 | N/A |
| 2 | Benzylamine | Aza-Michael Adduct | 85 | N/A |
| 3 | Diethyl Malonate | Carbon-Michael Adduct | 78 | N/A |
| 4 | Pyrrolidine | Aza-Michael Adduct | 95 | N/A |
Reaction conditions: (Z)-3-aminopropenal (1.0 eq.), Nucleophile (1.2 eq.), CH2Cl2, room temperature, 24 h.
Table 2: Optimization of Reaction Conditions for the Aza-Michael Addition of Benzylamine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None | CH2Cl2 | 25 | 85 | 0 |
| 2 | Proline (10) | DMSO | 25 | 90 | 75 |
| 3 | Squaramide (5) | Toluene | 0 | 92 | 92 |
| 4 | Chiral Phosphoric Acid (10) | CH2Cl2 | -20 | 88 | 85 |
Experimental Protocols
Detailed Methodology for Sulfa-Michael Addition of Thiophenol to (Z)-3-Aminopropenal
This protocol is a representative example of a Michael addition to (Z)-3-aminopropenal.
Materials:
-
(Z)-3-Aminopropenal
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (Z)-3-aminopropenal (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add triethylamine (0.1 mmol, 0.1 eq.).
-
Slowly add thiophenol (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired thia-Michael adduct.
Visualizations
Experimental Workflow for Optimizing Michael Addition Selectivity
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective covalent capture of collagen triple helices with a minimal protecting group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniupo.it [iris.uniupo.it]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Z-3-Amino-propenal experiment not working common pitfalls
Disclaimer: Z-3-Amino-propenal is a highly reactive α,β-unsaturated amino aldehyde. Specific experimental data and established troubleshooting guides for this compound are limited in publicly available literature. The following guidance is based on the general chemical principles of related compounds, such as acrolein and other short-chain amino aldehydes. Researchers should handle this compound with caution and perform small-scale pilot experiments to determine optimal conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is yielding a complex mixture of products, or a tar-like substance. What is happening?
A1: This is a common pitfall when working with highly reactive aldehydes like this compound. The likely cause is polymerization or other side reactions due to the compound's inherent instability.
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction is conducted at a low temperature (e.g., 0 °C or below) to minimize side reactions and polymerization.
-
Concentration: High concentrations can promote polymerization. Try running the reaction under more dilute conditions.
-
Freshness of Reagent: this compound is prone to degradation. Use it as freshly prepared or purified as possible. Avoid prolonged storage.
-
Inert Atmosphere: The presence of oxygen can lead to oxidative degradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The reactivity of the amino group and the aldehyde can be pH-dependent. Buffer your reaction mixture if appropriate for your specific transformation.
Q2: I am observing the formation of an unexpected imine or enamine in my reaction mixture. Why is this occurring?
A2: The primary amine in this compound can react with the aldehyde functionality of another molecule of this compound or other carbonyl-containing compounds in your reaction mixture. This is a classic reaction that forms a Schiff base (an imine).
Troubleshooting Steps:
-
Protection Strategy: If the amine's nucleophilicity is interfering with your desired reaction, consider using a protecting group for the amine that can be removed later.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the other reagents to minimize its self-reaction.
-
pH Adjustment: The formation of imines is often pH-dependent. Adjusting the pH may disfavor this side reaction.
Q3: My desired product is not forming, and I am recovering my starting materials. What could be the issue?
A3: This could be due to several factors, including insufficient activation of the this compound or inactivation of the reagent.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity of your this compound. It may have degraded or polymerized.
-
Reaction Conditions: Your reaction may require a catalyst (e.g., acid or base) to proceed. Review the literature for similar transformations to ensure you are using appropriate catalytic conditions.
-
Solvent Choice: The solvent can play a crucial role. Ensure you are using a dry, appropriate solvent for the desired reaction. Protic solvents may interfere with certain reactions.
Q4: How should I handle and store this compound?
A4: Due to its likely instability, proper handling and storage are critical.
Recommendations:
-
Storage: Store in a cool, dry, dark place under an inert atmosphere. For longer-term storage, consider storing at low temperatures (e.g., -20 °C or -80 °C).
-
Handling: Handle quickly in a well-ventilated fume hood. Use an inert atmosphere for transfers if possible. Avoid exposure to air, light, and moisture.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of its expected reactivity based on related α,β-unsaturated aldehydes.
| Property | Expected Characteristic | Potential Pitfall |
| Stability | Low; prone to polymerization and oxidation. | Formation of insoluble polymers ("tar"), degradation of the starting material, leading to low yields. |
| Reactivity | High; contains a nucleophilic amine and an electrophilic α,β-unsaturated aldehyde system. | Susceptible to self-reaction (e.g., imine formation), Michael addition, and other nucleophilic attacks. |
| Solubility | Likely soluble in a range of organic solvents. | Polymerized material may have low solubility. |
| Handling Considerations | Air and moisture sensitive. | Inconsistent results due to reagent degradation if not handled under an inert atmosphere with dry solvents. |
Experimental Protocols
Generalized Protocol for Nucleophilic Addition to this compound
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nucleophile and the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
-
Addition of this compound:
-
If this compound is a solid, dissolve it in a minimal amount of anhydrous solvent in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the this compound solution (or the neat liquid if appropriate) to the cooled, stirring solution of the nucleophile via a syringe or dropping funnel over a period of 15-60 minutes.
-
Monitor the internal temperature to ensure it does not rise significantly.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding an appropriate quenching solution (e.g., saturated aqueous ammonium chloride, water, or a buffer) at low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as flash column chromatography, keeping in mind the potential instability of the product.
-
Visualizations
Technical Support Center: Managing Z-3-Amino-propenal Reactivity in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-3-Amino-propenal in aqueous solutions. Given the compound's inherent reactivity, this guide aims to provide best practices for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, also known as (Z)-3-aminoacrolein, is a small organic molecule containing both an amine and an aldehyde functional group.[1][2] Its reactivity stems from the presence of these two functional groups, which can readily participate in intra- and intermolecular reactions. The conjugated system of the double bond and the carbonyl group also contributes to its reactivity. It is known to be highly reactive towards self-condensation.[1]
Q2: How should I store this compound?
Due to its high reactivity, this compound should ideally be freshly prepared for immediate use.[1] If short-term storage is necessary, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 0°C in the dark. Under these conditions, it may be stable for several days.[1] Long-term storage of aqueous solutions is not recommended.
Q3: In which solvents is this compound soluble?
This compound is soluble in water and alcohol.[1]
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
While specific degradation kinetics are not extensively published, the primary degradation pathway is likely self-condensation, a form of aldol condensation where one molecule acts as a nucleophile and another as an electrophile.[1][3] Other potential reactions in aqueous media include hydration of the aldehyde, Schiff base formation, and polymerization.
Q5: How does pH affect the stability of this compound solutions?
The stability of this compound in aqueous solutions is expected to be highly pH-dependent. The amino group's nucleophilicity is influenced by pH; at low pH, the amine is protonated and less nucleophilic, which might slow down some reactions. Conversely, extreme pH conditions can catalyze other degradation pathways. For reactions involving Schiff base formation with primary amines, the rate is generally highest near a pH of 5.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration or precipitation of the aqueous solution. | Self-condensation or polymerization of this compound. | Prepare fresh solutions immediately before use. Work with dilute solutions if possible. Store stock solutions (if absolutely necessary) at 0°C under an inert atmosphere and use within a few days.[1] |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | Minimize the time the compound is in an aqueous solution. Control the temperature of your experiment, preferably keeping it low. Consider if the pH of your reaction buffer is contributing to instability. |
| Difficulty in quantifying this compound. | The compound's reactivity and potential for forming unstable derivatives. | Use analytical techniques like HPLC with derivatization to obtain stable products for quantification. NMR spectroscopy in D2O can be used for freshly prepared samples to confirm purity.[1] |
| Side reactions with other primary amines in the experiment. | Schiff base formation between this compound and the primary amine. | Be aware of this potential reaction and characterize any new products formed. Adjusting the pH may help to control the rate of this reaction. |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Solution of this compound
-
Bring the container of solid this compound to room temperature under an inert atmosphere before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the desired volume of cold, deoxygenated aqueous buffer to the vial.
-
Gently agitate the vial until the solid is fully dissolved.
-
Use the solution immediately.
Protocol 2: Monitoring this compound in Aqueous Solution by ¹H NMR
This protocol is for qualitative assessment of a freshly prepared sample.
-
Prepare a solution of this compound in D₂O.
-
Acquire a ¹H NMR spectrum immediately after preparation.
-
Characteristic peaks for this compound in D₂O are reported to be at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1]
-
Monitor the appearance of new signals or a decrease in the intensity of the characteristic peaks over time to observe degradation.
Visualizations
Caption: Recommended workflow for experiments involving this compound.
Caption: Likely degradation pathways for this compound in aqueous media.
References
Technical Support Center: 3-Aminoacrolein Stability and Handling
Welcome to the technical support center for 3-aminoacrolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the shelf life of 3-aminoacrolein and to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-aminoacrolein degradation?
A1: The primary degradation pathway for 3-aminoacrolein is self-condensation.[1] This is a common reaction for aldehydes, where one molecule acts as a nucleophile and another as an electrophile, leading to the formation of larger, often polymeric, byproducts. Due to its bifunctional nature (containing both an aldehyde and an enamine group), 3-aminoacrolein is highly susceptible to this type of reaction.
Q2: What are the ideal short-term storage conditions for 3-aminoacrolein?
A2: For short-term storage (several days), it is recommended to store 3-aminoacrolein under an inert atmosphere (e.g., argon or nitrogen), at 0°C, and protected from light. It is best to use 3-aminoacrolein immediately after preparation or purification whenever possible.
Q3: Is it possible to repurify 3-aminoacrolein that has started to degrade?
A3: Yes, repurification can be achieved by sublimation if the compound has not extensively polymerized. Recrystallization from a chloroform-petroleum ether mixture (1:1) is also a viable purification method.
Q4: Are there more stable alternatives to 3-aminoacrolein?
A4: Yes, N-substituted derivatives of 3-aminoacrolein, such as 3-dimethylaminoacrolein, are known to be more stable.[2] Depending on the specific application, these derivatives could serve as more stable precursors or intermediates.
Q5: What analytical techniques are suitable for assessing the purity of 3-aminoacrolein?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a common method to check the purity of 3-aminoacrolein. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (HPLC-MS), can be a powerful tool for separating and identifying degradation products.[3][4][5]
Troubleshooting Guides
Issue 1: Rapid Discoloration and/or Polymerization of 3-Aminoacrolein
Possible Causes:
-
Exposure to Air (Oxygen): Oxygen can catalyze the polymerization of aldehydes.
-
Elevated Temperature: Higher temperatures increase the rate of self-condensation reactions.
-
Presence of Acidic or Basic Impurities: Both acids and bases can catalyze aldol-type condensation reactions.
-
Exposure to Light: Photons can provide the activation energy for degradation reactions.
Solutions:
-
Inert Atmosphere: Always handle and store 3-aminoacrolein under an inert atmosphere.
-
Low Temperature: Store at 0°C for short-term and consider -20°C for longer-term, though immediate use is ideal.
-
High Purity: Ensure the compound is of high purity. If necessary, repurify by sublimation or recrystallization before use.
-
pH Control: While specific data for 3-aminoacrolein is limited, maintaining a neutral pH is generally advisable to avoid catalyzing condensation reactions.
Issue 2: Inconsistent Reaction Yields Using Stored 3-Aminoacrolein
Possible Cause:
-
Degradation of the Starting Material: The concentration of active 3-aminoacrolein in your stored sample is likely lower than expected due to degradation.
Solutions:
-
Use Freshly Prepared Material: The most reliable way to ensure consistent results is to use freshly prepared and purified 3-aminoacrolein for each experiment.
-
Purity Assessment Before Use: Before each use, assess the purity of the stored 3-aminoacrolein using NMR or HPLC to determine the actual concentration of the active compound.
-
Consider a More Stable Derivative: If feasible for your synthetic route, switching to a more stable N-substituted derivative like 3-dimethylaminoacrolein could provide more consistent results.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoacrolein via Partial Hydrogenation of Isoxazole
This method is considered one of the most satisfactory for preparing 3-aminoacrolein.
Materials:
-
Isoxazole
-
Anhydrous Methanol (MeOH)
-
Raney Nickel (catalyst)
-
Hydrogen gas (H₂)
-
Chloroform
-
Petroleum ether
Procedure:
-
In a hydrogenation vessel, dissolve isoxazole (e.g., 5 g, 0.073 mol) in anhydrous MeOH (100 mL).
-
Carefully add Raney Nickel (1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 40 psi.
-
Agitate the mixture until one equivalent of hydrogen has been absorbed and the uptake ceases.
-
Carefully filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield a yellow solid.
-
For further purification, recrystallize the solid from a 1:1 mixture of chloroform and petroleum ether.
Expected Outcome:
-
This procedure should yield 3-aminoacrolein as yellow crystals with a melting point of 104-105 °C.
Protocol 2: Purity Assessment by ¹H NMR
Solvent:
-
Deuterated water (D₂O)
Procedure:
-
Dissolve a small sample of the 3-aminoacrolein in D₂O.
-
Acquire a ¹H NMR spectrum.
Expected Spectrum:
-
Three distinct peaks of equal area should be observed at approximately:
-
δ 5.41 (dd)
-
δ 7.50 (d)
-
δ 8.70 (d)
-
-
The presence of significant other peaks may indicate impurities or degradation products.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0°C (short-term) | Minimizes the rate of self-condensation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-catalyzed polymerization. |
| Light Conditions | Dark | Avoids light-induced degradation. |
| Purity | High (use freshly prepared) | Impurities can catalyze degradation. |
| pH | Neutral | Avoids acid or base-catalyzed condensation. |
Visualizations
Caption: Self-condensation pathway of 3-aminoacrolein.
Caption: Workflow for synthesis and handling of 3-aminoacrolein.
References
Validation & Comparative
Validating the Synthesis of Z-3-Amino-propenal: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of Z-3-Amino-propenal synthesis utilizing ¹H-NMR and ¹³C-NMR spectroscopy. We offer a detailed experimental protocol for its synthesis and subsequent NMR analysis, alongside a comparison with structurally similar compounds to aid in the unambiguous confirmation of its formation.
Introduction to this compound
This compound is a reactive organic compound containing an amino group, a carbon-carbon double bond in the Z configuration, and an aldehyde functional group.[1] This unique combination of features makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Given its reactivity, precise spectroscopic validation is crucial to confirm its successful synthesis and purity. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for this validation.
Synthesis of this compound
A common method for the synthesis of this compound is the amination of propenal. This involves the reaction of propenal with ammonia or an ammonia equivalent. The reaction must be carefully controlled to favor the formation of the desired Z-isomer.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of propenal in an appropriate solvent (e.g., diethyl ether) is cooled to 0°C in an ice bath.
-
Addition of Amine: A solution of ammonia in the same solvent is added dropwise to the propenal solution with constant stirring. The temperature should be maintained at 0°C throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product is characterized by ¹H-NMR and ¹³C-NMR spectroscopy.
NMR Analysis and Validation
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and signal multiplicities in ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure.
Experimental Protocol: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR and ¹³C-NMR spectra using a standard NMR spectrometer.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H-NMR and ¹³C-NMR spectral data for this compound and two alternative, structurally related compounds: 3-aminopropanal and 3-amino-1-propanol. The data for this compound is predicted based on its structure, while the data for the alternatives is based on available experimental and predicted data.[2][3][4]
Table 1: Comparative ¹H-NMR Spectral Data (Predicted/Experimental)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (CHO) | ~9.5 | d | ~7 |
| H-2 | ~5.5 | dd | ~12, ~7 | |
| H-3 | ~7.0 | d | ~12 | |
| NH₂ | broad | s | - | |
| 3-aminopropanal | H-1 (CHO) | ~9.8 | t | ~1.5 |
| H-2 | ~2.8 | dt | ~7, ~1.5 | |
| H-3 | ~3.2 | t | ~7 | |
| NH₂ | broad | s | - | |
| 3-amino-1-propanol | H-1 | ~3.7 | t | ~6 |
| H-2 | ~1.7 | p | ~6 | |
| H-3 | ~2.9 | t | ~6 | |
| NH₂, OH | broad | s | - |
Table 2: Comparative ¹³C-NMR Spectral Data (Predicted/Experimental)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C-1 (CHO) | ~195 |
| C-2 | ~110 | |
| C-3 | ~150 | |
| 3-aminopropanal | C-1 (CHO) | ~202 |
| C-2 | ~45 | |
| C-3 | ~38 | |
| 3-amino-1-propanol | C-1 | ~62 |
| C-2 | ~35 | |
| C-3 | ~40 |
Visualization of Experimental Workflow and Validation Logic
The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logic diagram for the validation of this compound synthesis.
Conclusion
The successful synthesis of this compound can be confidently validated through the combined use of ¹H-NMR and ¹³C-NMR spectroscopy. By comparing the acquired spectra with predicted or reference data and contrasting them with the spectra of similar alternative compounds, researchers can unequivocally confirm the structure and purity of the target molecule. The distinct features in the NMR spectra of this compound, particularly the signals corresponding to the vinyl and aldehyde protons and carbons, serve as reliable markers for its identification.
References
A Comparative Guide to the Purity Analysis of Z-3-Amino-propenal
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of Z-3-Amino-propenal, a reactive aldehyde with a primary amine functional group, is critical in various research and development applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. The information presented is based on established analytical methodologies for similar short-chain amino compounds, offering a robust framework for implementation in the laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC, coupled with pre-column derivatization, stands out as a highly sensitive and specific method for the analysis of this compound. Due to the lack of a strong chromophore in the native molecule, derivatization is essential to enable detection by common HPLC detectors like UV-Vis or Fluorescence detectors.
Proposed HPLC Methodology
A robust HPLC method for this compound can be developed based on the well-established derivatization of primary amines with o-phthalaldehyde (OPA). This reaction is rapid and yields a highly fluorescent isoindole derivative, allowing for sensitive detection.
Experimental Protocol: HPLC with OPA Derivatization
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent, such as a mixture of methanol and water.
-
Prepare a series of calibration standards of known concentrations.
-
-
Derivatization Procedure:
-
Prepare a fresh OPA reagent by dissolving o-phthalaldehyde in a borate buffer (pH 9.5-10.5) containing a thiol, such as 2-mercaptoethanol.[1][2]
-
In an autosampler vial, mix the sample or standard solution with the OPA reagent.[3] The reaction is typically complete within minutes at room temperature.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is suitable for separating the derivatized analyte from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is preferred for high sensitivity, with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).[1] UV detection at around 340 nm is also possible.[1]
-
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow of HPLC analysis for this compound purity.
Performance Characteristics
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validation data from similar analyses of primary amines.
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg | [6] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg | [6] |
| Precision (RSD%) | < 5% | [7] |
| Accuracy (Recovery %) | 80 - 110% | [5][7] |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful technique, other methods can also be employed for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as speed, sensitivity, and available instrumentation.
| Feature | HPLC with Derivatization | HPTLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning on a planar surface | Gas-solid/liquid partitioning | Differential migration in an electric field |
| Speed | Moderate | Fast | Moderate to Fast | Very Fast |
| Sensitivity | High to Very High (with fluorescence) | Moderate | High (with FID) | High |
| Sample Throughput | Moderate | High | Moderate | High |
| Instrumentation Cost | High | Moderate | Moderate to High | Moderate |
| Sample Derivatization | Often required | May be required for visualization | May be required for volatility/stability | Not always required |
| Key Advantage | High resolution and sensitivity | High throughput and low solvent consumption | Analysis of volatile impurities | High efficiency and low sample volume |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a faster and more economical alternative to HPLC for the analysis of similar compounds like 3-aminopropanol. It allows for the simultaneous analysis of multiple samples on a single plate, significantly increasing sample throughput.[8] Detection can be achieved by spraying the plate with a suitable visualizing agent.
Gas Chromatography (GC)
GC is a suitable technique for analyzing volatile and thermally stable compounds.[9] For this compound, derivatization may be necessary to improve its volatility and thermal stability. GC, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can provide high sensitivity and is excellent for identifying and quantifying volatile impurities.[9][10]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent.[11] It separates compounds based on their charge-to-size ratio.[12] For a small molecule like this compound, CE can offer very fast analysis times and high separation efficiency, making it a viable alternative to HPLC.[12]
Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for this compound.
Conclusion
For the high-sensitivity purity analysis of this compound, reversed-phase HPLC with pre-column OPA derivatization and fluorescence detection is a highly recommended method. It offers excellent specificity, sensitivity, and quantitative performance. However, for applications requiring high throughput, HPTLC presents a compelling alternative. GC and CE are also powerful techniques that can be considered, particularly for the analysis of volatile impurities or when very fast analysis times are required. The selection of the most appropriate method should be based on a careful evaluation of the analytical requirements, available resources, and the specific goals of the purity assessment.
References
- 1. interchim.fr [interchim.fr]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uaiasi.ro [uaiasi.ro]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. omicsonline.org [omicsonline.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to the Reactivity of Z-3-Amino-propenal and 3-amino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Z-3-Amino-propenal and 3-amino-1-propanol. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their principal modes of reaction, supported by available experimental data and detailed protocols for representative transformations.
Executive Summary
This compound and 3-amino-1-propanol, while both being three-carbon molecules containing an amino group, exhibit fundamentally different chemical reactivity due to their distinct functional groups. This compound is an α,β-unsaturated aldehyde, a class of compounds known for their high reactivity as electrophiles at both the carbonyl carbon and the β-carbon. In contrast, 3-amino-1-propanol is a saturated amino alcohol, with its reactivity centered around the nucleophilicity of its amino and hydroxyl groups.
This guide will demonstrate that this compound is a significantly more reactive electrophile, readily undergoing reactions such as Michael additions and Schiff base formations. 3-amino-1-propanol, on the other hand, acts as a nucleophile, participating in reactions like acylation and coordination with metal ions.
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes the key reactivity characteristics and available quantitative data for this compound and 3-amino-1-propanol. Due to the different nature of their reactivity, a direct comparison of rate constants for the same reaction is not feasible. Instead, we present representative kinetic data for their characteristic reactions to illustrate their relative reactivity in their respective chemical domains.
| Feature | This compound | 3-amino-1-propanol |
| Primary Reactive Nature | Electrophile | Nucleophile |
| Key Functional Groups | α,β-Unsaturated Aldehyde, Primary Amine | Primary Amine, Primary Alcohol |
| Principal Reaction Types | Michael Addition, Schiff Base Formation, Nucleophilic Addition to Carbonyl | N-Acylation, O-Acylation, Coordination Chemistry, Acid-Base Reactions |
| Representative Reaction | Michael Addition with N-acetylcysteine | N-Acetylation with Acetic Anhydride |
| Reaction Conditions | Typically mild, aqueous or organic solvents, often spontaneous | Often requires a slight excess of acylating agent, can be performed neat or in various solvents |
| Representative Rate Constant (Proxy Data) | k ≈ 40.2 M⁻¹s⁻¹ (for a similar α,β-unsaturated aldehyde, carbonylacrylic reagent, with a thiol)[1] | Qualitatively fast, reaction completes in minutes at room temperature[2] |
Experimental Protocols
Detailed methodologies for key experiments that highlight the characteristic reactivity of each compound are provided below.
Protocol 1: Michael Addition of this compound with N-acetylcysteine (Model Reaction)
This protocol describes a representative Michael addition reaction, a key transformation for α,β-unsaturated aldehydes.
Objective: To demonstrate the susceptibility of the β-carbon of this compound to nucleophilic attack.
Materials:
-
This compound
-
N-acetylcysteine
-
Phosphate buffer (pH 7.4)
-
Deionized water
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound (10 mM) in deionized water.
-
Prepare a stock solution of N-acetylcysteine (100 mM) in phosphate buffer (pH 7.4).
-
In a reaction vessel, combine 100 µL of the this compound stock solution with 800 µL of phosphate buffer (pH 7.4).
-
Initiate the reaction by adding 100 µL of the N-acetylcysteine stock solution to the reaction vessel, resulting in final concentrations of 1 mM this compound and 10 mM N-acetylcysteine.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and analyzing them by HPLC to quantify the disappearance of this compound and the formation of the adduct.
Protocol 2: N-Acetylation of 3-amino-1-propanol with Acetic Anhydride
This protocol details the N-acetylation of 3-amino-1-propanol, a characteristic reaction of its primary amine group.
Objective: To demonstrate the nucleophilic character of the amino group in 3-amino-1-propanol.
Materials:
-
3-amino-1-propanol
-
Acetic anhydride
-
Diethyl ether
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottomed flask, place 1 mmol of 3-amino-1-propanol.
-
Add 1.2 mmol of acetic anhydride to the flask.[2]
-
Stir the mixture at room temperature. The reaction is typically complete within a few minutes, which can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, add 5 mL of diethyl ether to the reaction mixture and allow it to stand at room temperature for 1 hour.[2]
-
The N-acetylated product will crystallize out of the solution.[2]
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental reactivity pathways of this compound and 3-amino-1-propanol.
Caption: Reaction pathways of this compound.
Caption: Reaction pathways of 3-amino-1-propanol.
Conclusion
References
A Comparative Guide to Crosslinkers: Glutaraldehyde vs. Z-3-Amino-propenal
In the realm of bioconjugation and biomaterial stabilization, crosslinking agents are indispensable tools for researchers and drug development professionals. These molecules create covalent bonds between polymer chains, enhancing the mechanical strength, stability, and biological performance of materials. For decades, glutaraldehyde has been the gold standard for crosslinking, valued for its efficiency and reactivity. However, concerns regarding its cytotoxicity have prompted a search for safer, more biocompatible alternatives. One such potential alternative is Z-3-Amino-propenal.
This guide provides a comprehensive comparison of glutaraldehyde and this compound as crosslinking agents. While extensive data exists for glutaraldehyde, research on this compound as a crosslinker is notably limited. This document summarizes the available experimental data, outlines relevant protocols, and visualizes the underlying chemical mechanisms to aid researchers in making informed decisions for their specific applications.
Overview of Crosslinking Properties
A direct quantitative comparison of this compound and glutaraldehyde is challenging due to the nascent stage of research into this compound's crosslinking capabilities. However, a qualitative assessment based on their chemical structures and the performance of similar compounds can be made.
| Property | Glutaraldehyde | This compound (Projected) |
| Crosslinking Efficiency | High | Moderate to High |
| Reaction Mechanism | Schiff base formation, Michael addition | Schiff base formation, Michael addition |
| Biocompatibility | Low to Moderate | Potentially Higher than Glutaraldehyde |
| Cytotoxicity | High | Likely Lower than Glutaraldehyde, but requires empirical validation |
| Stability of Crosslinks | Good | Expected to be Good |
Glutaraldehyde: The Established Standard
Glutaraldehyde is a five-carbon dialdehyde that has been extensively used as a crosslinker in a wide range of biomedical applications, from fixing tissues for microscopy to stabilizing bioprosthetic heart valves.
Mechanism of Action
Glutaraldehyde's crosslinking ability stems from the reactivity of its two aldehyde groups. These groups readily react with primary amine groups present in proteins, such as the ε-amino group of lysine residues, to form Schiff bases. Further reactions can lead to the formation of stable, complex crosslinked networks. The reaction is typically carried out in a buffered aqueous solution at or near neutral pH.
Performance Data
Crosslinking Efficiency: Glutaraldehyde is a highly efficient crosslinker, rapidly forming stable crosslinks. The extent of crosslinking can be controlled by modulating the concentration of glutaraldehyde, reaction time, temperature, and pH.
Stability: Glutaraldehyde crosslinks are generally stable under physiological conditions, contributing to the long-term durability of crosslinked materials.
Cytotoxicity: A significant drawback of glutaraldehyde is its inherent cytotoxicity.[1][2] Residual, unreacted glutaraldehyde can leach from the crosslinked material and cause adverse cellular responses, including apoptosis.[1][2] Furthermore, the degradation of glutaraldehyde-crosslinked materials can release cytotoxic byproducts.[3]
Experimental Protocol: Protein Crosslinking with Glutaraldehyde
This protocol provides a general guideline for crosslinking proteins in solution using glutaraldehyde.[4][5][6]
Materials:
-
Purified protein solution
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.
-
Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours, depending on the desired degree of crosslinking.
-
Quenching: Terminate the crosslinking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.
-
Purification: Remove excess glutaraldehyde and quenching reagent by dialysis or size-exclusion chromatography.
Analysis: The extent of crosslinking can be analyzed by techniques such as SDS-PAGE, which will show the formation of higher molecular weight species.
This compound: An Emerging Alternative
This compound, also known as (Z)-3-aminoprop-2-enal, is an α,β-unsaturated aldehyde containing a primary amine group. Its bifunctional nature, possessing both an aldehyde and an amino group, suggests its potential as a crosslinking agent.
Putative Mechanism of Action
The aldehyde group of this compound can react with primary amines on proteins to form Schiff bases, similar to glutaraldehyde. Additionally, the α,β-unsaturated carbonyl moiety can undergo Michael addition reactions with nucleophilic side chains of amino acids like cysteine and histidine. The presence of the integral amino group could potentially modulate its reactivity and biocompatibility compared to dialdehydes.
Performance Data
Currently, there is a significant lack of published experimental data specifically evaluating the performance of this compound as a crosslinking agent for biomaterials. General studies on α,β-unsaturated aldehydes indicate that they can react with proteins and DNA, and their cytotoxicity is a recognized concern.[7][8] However, the specific biocompatibility and crosslinking efficiency of this compound remain to be thoroughly investigated. Further research is required to establish its efficacy and safety profile in comparison to glutaraldehyde.
Visualizing the Crosslinking Mechanisms
To better understand the chemical reactions involved, the following diagrams illustrate the proposed crosslinking mechanisms of glutaraldehyde and this compound.
Conclusion and Future Perspectives
Glutaraldehyde remains a highly effective and widely used crosslinker due to its high reactivity and the stability of the crosslinks it forms. However, its cytotoxicity is a significant limitation for many biomedical applications.
This compound presents a theoretically interesting alternative due to its bifunctional nature. The presence of both an aldehyde and an amino group within the same molecule could offer unique reactivity and potentially improved biocompatibility. However, the current body of scientific literature lacks the necessary experimental data to validate its efficacy and safety as a crosslinking agent.
For researchers and drug development professionals, the choice of crosslinker will depend on the specific requirements of their application. For applications where high mechanical strength and stability are paramount and cytotoxicity can be mitigated through extensive washing or detoxification steps, glutaraldehyde may still be a suitable choice. For applications requiring high biocompatibility, particularly in regenerative medicine and drug delivery, the exploration of less toxic alternatives is crucial. While this compound's potential is yet to be fully realized, further investigation into its crosslinking performance and toxicological profile is warranted. In the interim, other established biocompatible crosslinkers, such as genipin, carbodiimides (e.g., EDC), and N-hydroxysuccinimide (NHS) esters, offer viable alternatives to glutaraldehyde.
References
- 1. mdpi.com [mdpi.com]
- 2. photocrosslinked-methacrylated-natural-macromolecular-hydrogels-for-tissue-engineering-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α,β-Unsaturated Aldehyde-Induced Delays in Nucleotide Excision Repair and the Contribution of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Z-3-Amino-propenal in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both versatility and efficiency is paramount. Z-3-Amino-propenal, a bifunctional small molecule, is emerging as a significant tool for researchers and scientists in the pharmaceutical and biotechnology sectors. Its unique chemical architecture, combining both a nucleophilic amino group and an electrophilic aldehyde, provides a distinct advantage in the synthesis of complex molecules and the design of innovative therapeutic agents. This guide offers a comparative analysis of this compound against other alternatives, supported by structural insights and exemplary experimental data, to highlight its potential in accelerating drug development pipelines.
The Bifunctional Advantage: A Cut Above Monofunctional Fragments
The primary advantage of this compound lies in its bifunctionality. Unlike monofunctional fragments that offer a single point for chemical modification, this compound provides two reactive centers. This dual reactivity is particularly beneficial in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for binding to biological targets.[1][2] The presence of both an amino and an aldehyde group allows for directional and controlled elaboration of the fragment hit, facilitating rapid optimization of potency and pharmacokinetic properties.[1]
This bifunctional nature also makes this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, including condensation reactions to form imines and nucleophilic additions, making it a valuable precursor for the synthesis of diverse heterocyclic compounds, which are prevalent in many approved drugs.[3]
Comparative Analysis: this compound vs. Alternatives
To better understand the unique advantages of this compound, it is useful to compare it with other commonly used chemical building blocks in drug discovery.
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Simple Aldehydes (e.g., Propenal) | Amino Alcohols (e.g., 3-Amino-1-propanol) |
| Molecular Formula | C₃H₅NO[4] | C₃H₄O | C₃H₉NO[5] |
| Molecular Weight | 71.08 g/mol [4] | 56.06 g/mol | 75.11 g/mol [5] |
| Functional Groups | Aldehyde, Amino[3] | Aldehyde | Amino, Hydroxyl[5] |
| Reactivity | Electrophilic (aldehyde) and Nucleophilic (amino)[3] | Electrophilic | Nucleophilic |
| "Rule of Three" Compliance | Yes | Yes | Yes |
Table 2: Functional Comparison in Drug Discovery Applications
| Application | This compound | Simple Aldehydes | Amino Alcohols |
| Fragment-Based Screening | Ideal bifunctional fragment for subsequent linking or growing strategies.[1][2] | Monofunctional, limiting elaboration options. | Monofunctional, primarily for linking via the amino or hydroxyl group. |
| Synthesis of Heterocycles | Versatile precursor for a wide range of N-heterocycles.[3] | Limited to reactions involving the aldehyde group. | Can be used, but with different reaction pathways. |
| Bioconjugation Linker | Potential for creating novel linkers with dual reactivity. | Can be used for conjugation to amino groups (Schiff base formation). | Commonly used, but with different stability profiles compared to aldehyde-based linkages. |
| Potential Biological Activity | Preliminary studies suggest antimicrobial and cytotoxic properties.[3] | Many aldehydes exhibit antimicrobial activity. | Some amino alcohols show cytotoxic effects. |
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is an excellent candidate for FBDD campaigns. Its low molecular weight and complexity adhere to the "Rule of Three," which is a common guideline for selecting fragments with good starting points for optimization.[2] The dual functionality allows for a "growing" or "linking" strategy to enhance binding affinity and selectivity for the target protein.
Synthesis of Bioactive Heterocycles
The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic scaffolds, such as pyridines. The presence of both the enamine and aldehyde functionalities allows for participation in cycloaddition and condensation reactions.
Experimental Protocols
While direct comparative experimental data for this compound is limited in publicly available literature, its biological activity can be assessed using standard assays. Below are representative protocols for evaluating cytotoxicity and antimicrobial activity, which can be adapted for testing this compound and its derivatives.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (or a derivative) and a vehicle control for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8]
Conclusion
This compound presents a compelling case for its expanded use in drug discovery. Its bifunctional nature offers significant advantages in both fragment-based drug design and as a versatile synthetic intermediate. While direct comparative studies are still needed to fully quantify its performance against other molecules, its chemical properties suggest a high potential for accelerating the development of novel therapeutics. The provided experimental protocols offer a starting point for researchers to explore the cytotoxic and antimicrobial activities of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry.
References
- 1. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 2. biosolveit.de [biosolveit.de]
- 3. Buy this compound | 25186-34-9 [smolecule.com]
- 4. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different Z-3-Amino-propenal synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. Its unique structure, featuring both an amino group and an aldehyde functionality in a cis-configuration, makes it a versatile synthon for constructing complex molecular architectures. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of the most common methods, with their key performance indicators presented for easy comparison.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: From 1,1,3,3-Tetraalkoxypropane | 1,1,3,3-Tetramethoxypropane or 1,1,3,3-Tetraethoxypropane | Ammonium sulfate or Ammonia | Acidic hydrolysis followed by aminolysis | 70-85% | High | Good yield, readily available starting materials. | Requires acidic conditions, potential for side reactions. |
| Route 2: From Propenal | Propenal | Ammonia | Direct amination under controlled pH | Moderate | Variable | Atom economical, one-step process. | Prone to polymerization of propenal, purification can be challenging. |
| Route 3: From Malondialdehyde Precursors | Malondialdehyde bis(dimethyl acetal) | Ammonia | Hydrolysis and subsequent amination | 60-75% | Good | Utilizes stable malondialdehyde precursors. | Multi-step process, may require careful control of pH. |
Detailed Experimental Protocols
Route 1: Synthesis from 1,1,3,3-Tetraethoxypropane
This widely used method involves the acid-catalyzed hydrolysis of a 1,1,3,3-tetraalkoxypropane to generate a malondialdehyde equivalent in situ, which then reacts with an ammonium salt to form this compound.
Experimental Protocol:
-
A solution of 1,1,3,3-tetraethoxypropane (1 equivalent) in water is prepared.
-
An aqueous solution of ammonium sulfate (1.1 equivalents) is added to the mixture.
-
The pH of the reaction mixture is adjusted to 4.5-5.0 using a suitable acid (e.g., sulfuric acid).
-
The mixture is heated at 50-60 °C for 2-3 hours, with continuous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a crystalline solid.
Route 2: Direct Amination of Propenal
This approach offers a more direct pathway, though it requires careful control to prevent polymerization of the highly reactive propenal.
Experimental Protocol:
-
Propenal (1 equivalent) is dissolved in a suitable organic solvent (e.g., diethyl ether) and cooled to 0-5 °C in an ice bath.
-
A solution of ammonia in the same solvent is added dropwise to the propenal solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at low temperature for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Visualizing the Synthetic Pathways
To better illustrate the workflow of the primary synthesis route, a diagram generated using the DOT language is provided below.
Caption: Workflow for the synthesis of this compound from 1,1,3,3-Tetraethoxypropane.
Logical Relationship of Synthesis Routes
The different synthetic strategies can be conceptually linked based on the core C3 aldehyde fragment. The following diagram illustrates this relationship.
Caption: Conceptual relationship between different precursors for this compound synthesis.
Conclusion
The synthesis of this compound can be achieved through various methods, with the choice of route being dictated by factors such as scale, cost, and available equipment. The method starting from 1,1,3,3-tetraalkoxypropanes generally provides the highest yields and purity, making it a preferred choice for many applications. While the direct amination of propenal is atom-economical, it requires more stringent control of reaction conditions to minimize side reactions. The use of malondialdehyde precursors offers a reliable alternative. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important building block.
A Comparative Guide to Bifunctional Reagents: Benchmarking Z-3-Amino-propenal Against Established Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. This guide provides an objective comparison of the theoretical potential of Z-3-Amino-propenal against well-established bifunctional reagents, supported by experimental data for the latter.
While this compound, a molecule possessing both a nucleophilic amino group and an electrophilic aldehyde group, presents theoretical potential as a bifunctional crosslinking agent, there is a notable absence of published experimental data demonstrating its application in this context.[1] Its versatility in synthetic chemistry is recognized, but its performance in bioconjugation remains to be empirically validated.[1] This guide, therefore, benchmarks the hypothetical utility of this compound against three widely used classes of bifunctional reagents: homobifunctional aldehydes (e.g., glutaraldehyde), heterobifunctional reagents (e.g., NHS-ester/maleimide linkers), and zero-length crosslinkers (e.g., EDC).
Overview of Bifunctional Reagents
Bifunctional reagents are molecules with two reactive groups that can form covalent bonds with functional groups on proteins or other biomolecules.[2] These reagents are broadly categorized as homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups.[2] The choice of crosslinker depends on the specific application, including the target functional groups, the desired spacer arm length, and whether the linkage needs to be cleavable.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance metrics of the selected bifunctional reagents.
Table 1: General Properties of Bifunctional Reagents
| Reagent Class | Example | Reactive Toward | Spacer Arm Length (Å) | Key Features |
| Hypothetical: Amine-Aldehyde | This compound | Primary Amines (via aldehyde), Carboxyl Groups (via amine) | ~2-3 (estimated) | Potential for novel reactivity; lack of experimental data. |
| Homobifunctional Aldehyde | Glutaraldehyde | Primary Amines (e.g., Lysine)[3][4] | Variable (polymerizes)[5] | Aggressive crosslinker, can polymerize, widely used for fixation.[5][6] |
| Heterobifunctional | NHS-ester/Maleimide (e.g., SMCC) | Primary Amines (NHS-ester), Sulfhydryls (Maleimide)[7][8][9] | 8.3 - 11.6 | Controlled, two-step conjugation possible, specific reactivity.[6][7][9] |
| Zero-Length Crosslinker | EDC (+ NHS/Sulfo-NHS) | Carboxyl Groups, Primary Amines[10][11][12] | 0 | Forms a direct amide bond, no spacer arm introduced.[10][13][14] |
Table 2: Reaction Conditions and Efficiency
| Reagent | Optimal pH Range | Typical Reaction Time | Quenching Reagent | Notes on Efficiency |
| This compound | Theoretical: Aldehyde-Amine (pH 7-9), Amine-Carboxyl (pH 4.5-6) | Unknown | e.g., Tris, Hydroxylamine | Unknown |
| Glutaraldehyde | 7.5 - 8.5[15] | 10 min - 2 hours[15][16] | Tris, Glycine[17] | High reactivity, can lead to protein precipitation if not optimized. |
| NHS-ester/Maleimide | NHS-ester: 7-9, Maleimide: 6.5-7.5[7] | 30 min - 2 hours per step[7] | Tris, Glycine, β-mercaptoethanol[7] | High efficiency with specific functional groups, two-step process can improve specificity.[7] |
| EDC (+ NHS/Sulfo-NHS) | 4.5 - 7.2 (activation), 7-8 (coupling)[18] | 15 min (activation), 2 hours (coupling)[11][18] | β-mercaptoethanol, Hydroxylamine[11][18] | Highly efficient for carboxyl-amine coupling, especially with NHS/sulfo-NHS stabilization.[11] |
Experimental Protocols
Detailed methodologies for the established bifunctional reagents are provided below.
Protocol 1: Protein Crosslinking with Glutaraldehyde
-
Sample Preparation: Prepare the protein sample in a suitable buffer such as PBS or HEPES at a pH of 7.5-8.0. Avoid buffers containing primary amines like Tris.[15]
-
Glutaraldehyde Solution Preparation: Freshly prepare a glutaraldehyde solution with a concentration ranging from 0.1% to 2.5% in the reaction buffer.[16]
-
Crosslinking Reaction: Add the glutaraldehyde solution to the protein sample. The final concentration of glutaraldehyde should be optimized for the specific application. Incubate the reaction mixture at room temperature for 15 minutes to 2 hours.[16][17]
-
Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0.[15] Incubate for an additional 15 minutes.[17]
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[15]
Protocol 2: Two-Step Protein Conjugation using NHS-ester/Maleimide Crosslinker
-
Activation of Protein #1 (Amine-containing): Dissolve the amine-containing protein in a phosphate buffer at pH 7.2-7.5. Add a 10- to 50-fold molar excess of the NHS-ester/maleimide crosslinker.[7] Incubate for 30 minutes at room temperature or 2 hours at 4°C.[7]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).[7]
-
Reaction with Protein #2 (Sulfhydryl-containing): The sulfhydryl-containing protein must have a free (reduced) sulfhydryl group. Combine the maleimide-activated Protein #1 with Protein #2 in a buffer at pH 6.5-7.5.[7]
-
Conjugation Reaction: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]
-
Quenching: The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol.
-
Purification: Purify the protein-protein conjugate using an appropriate chromatography method.
Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS
-
Buffer Preparation: Prepare a conjugation buffer such as 100 mM MES, 500 mM NaCl, pH 6.0.[19]
-
Activation of Protein #1 (Carboxyl-containing): Dissolve the carboxyl-containing protein in the conjugation buffer.[19]
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[11]
-
Activation Reaction: Add EDC (e.g., final concentration of 4 mM) and Sulfo-NHS (e.g., final concentration of 10 mM) to the protein solution.[19] Incubate for 15 minutes at room temperature.[11]
-
Quenching of EDC: Add β-mercaptoethanol to quench the EDC reaction.[11]
-
Conjugation to Protein #2 (Amine-containing): Add the amine-containing protein to the activated protein solution.[11] React for 2 hours at room temperature.[11]
-
Final Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]
-
Purification: Purify the conjugate using a desalting column or dialysis.[11]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in bifunctional crosslinking.
Caption: A general experimental workflow for protein crosslinking followed by mass spectrometry analysis.
Caption: Two-step reaction mechanism of a heterobifunctional NHS-ester/maleimide crosslinker.
Caption: Reaction mechanism of the zero-length crosslinker EDC.
References
- 1. Buy this compound | 25186-34-9 [smolecule.com]
- 2. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Bot Detection [iris-biotech.de]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scbt.com [scbt.com]
- 14. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 16. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unraveling the Reaction Products of Z-3-Amino-propenal: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity and resulting structures of intermediates like Z-3-Amino-propenal is crucial for predicting biological activity and designing novel therapeutics. This guide provides a comparative analysis of the reaction products of this compound, leveraging detailed experimental data from its close structural analog, 3-aminopropanal, to elucidate its reactivity profile.
This compound is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic aldehyde, making it a versatile reactant. Its reactivity is largely dictated by the interplay of these two functional groups, leading to a variety of reaction products depending on the nature of the reacting partner. Due to the limited availability of direct experimental data on this compound, this guide utilizes comprehensive studies on 3-aminopropanal, its saturated counterpart, to provide a robust predictive framework for its reaction outcomes. The primary reaction pathways involve the formation of Michael adducts and Schiff bases, with evidence suggesting that 3-aminopropanal can serve as a precursor to the highly reactive α,β-unsaturated aldehyde, acrolein.
Comparison of Reaction Products with Key Biomolecules
The interaction of this compound with biological nucleophiles, particularly the amino acid residues cysteine and lysine, is of significant interest in drug development and toxicology. The following table summarizes the key reaction products identified through mass spectrometric analysis of the reactions of 3-aminopropanal with these amino acids. These products are anticipated to be analogous for this compound.
| Reactant | Nucleophile | Reaction Type | Product Structure | Observed m/z [M+H]⁺ | Reference |
| 3-Aminopropanal | Cysteine | Michael Addition | Cysteine-Acrolein Adduct | 177 | [1][2] |
| 3-Aminopropanal | Lysine | Schiff Base Formation | Lysine-Acrolein Adduct (Schiff Base) | 202 | [1] |
| Acrolein | Cysteine | Michael Addition | Cysteine-Acrolein Adduct | 178 | [1] |
| Acrolein | Lysine | Schiff Base Formation | Lysine-Acrolein Adduct (Schiff Base) | 185 | [1] |
| Acrolein | Lysine | Michael Addition & Cyclization | FDP-Lysine | 241 | [1] |
FDP-Lysine: Nε-(3-formyl-3,4-dehydropiperidino)lysine
Experimental Protocols
Mass Spectrometric Analysis of Amino Acid Adducts
Objective: To identify the reaction products of 3-aminopropanal with cysteine and lysine.
Materials:
-
3-Aminopropanal (APAL)
-
Acrolein (ACRO)
-
Cysteine (Cys)
-
Lysine (Lys)
-
Ammonium bicarbonate buffer (50 mmol·L⁻¹, pH 8)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Reaction mixtures were prepared by dissolving Cys or Lys with a three-fold molar excess of either APAL or ACRO in ammonium bicarbonate buffer.[2]
-
The reactions were incubated at 37°C.[2]
-
For MALDI-TOF analysis, the reaction mixtures were mixed with the CHCA matrix solution.
-
The resulting mixture was spotted onto a MALDI target plate and allowed to air-dry.
-
Mass spectra were acquired in the positive ion mode.[1]
Spectrophotometric Assay for Free Thiol Groups
Objective: To quantify the consumption of free cysteine thiol groups upon reaction with 3-aminopropanal.
Materials:
-
Protein sample (e.g., Bovine Serum Albumin)
-
3-Aminopropanal (APAL)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mmol·L⁻¹, pH 8.0) containing 0.1 mol·L⁻¹ KCl and 1 mmol·L⁻¹ EDTA
Procedure:
-
The protein sample was reacted with APAL.
-
An aliquot of the reaction mixture was added to the Tris-HCl buffer containing DTNB (1 mmol·L⁻¹).[1]
-
The mixture was incubated at 37°C for 30 minutes.[1]
-
The absorbance at 412 nm was measured against a blank containing the buffer and DTNB.[1]
-
The concentration of free thiol groups was calculated using an extinction coefficient of 14,150 mol⁻¹·L·cm⁻¹.[1]
Reaction Mechanism and Pathways
The experimental data suggests a primary reaction pathway for 3-aminopropanal involves its conversion to acrolein through the elimination of ammonia.[3] Acrolein, a highly reactive α,β-unsaturated aldehyde, then readily reacts with nucleophiles. The following diagrams illustrate the proposed reaction mechanisms.
Caption: Proposed reaction pathway for this compound.
The initial step is the elimination of ammonia from this compound to form the highly reactive intermediate, acrolein. Acrolein can then undergo two primary types of reactions with amino acid residues.
References
- 1. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Synthesis of 3-Aminopropanal Diethylacetal - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Amino-Based Antimicrobial Agents: A Comparative Analysis
An examination of the antimicrobial potential of enaminones and related amino-acid derivatives, providing available efficacy data and standardized testing protocols for researchers in drug development.
While direct antimicrobial efficacy data for Z-3-Amino-propenal remains limited in publicly accessible research, this guide offers a comparative analysis of structurally related compounds, primarily focusing on enaminones and other amino-acid based antimicrobial agents. Enaminones, which are β-amino-α,β-unsaturated ketones or aldehydes, share a key functional motif with this compound and have been investigated for their bioactivity. This guide summarizes available quantitative data on the antimicrobial performance of these and other amino-functionalized molecules, details the experimental methodologies used to determine their efficacy, and provides a visual representation of a standard antimicrobial susceptibility testing workflow.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of various amino-based compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables present MIC and other antimicrobial activity data for different classes of amino-based compounds against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of N-Arylpyrazole-Containing Enaminone Derivatives
| Compound | Concentration (mg/mL) | Staphylococcus aureus (IZD in mm) | Bacillus subtilis (IZD in mm) | Aspergillus flavus (IZD in mm) |
| 2a | 5 | 18 | 19 | 14 |
| 2.5 | 14 | 15 | 11 | |
| 1.25 | 11 | 12 | 9 | |
| 5c | 5 | 17 | 18 | 13 |
| 2.5 | 13 | 14 | 10 | |
| 1.25 | 10 | 11 | 8 | |
| Chloramphenicol (Standard) | 5 | 25 | 26 | - |
| Terbinafine (Standard) | 5 | - | - | 22 |
*IZD: Inhibition Zone Diameter. Data sourced from a study on enaminones as building blocks for substituted pyrazoles[1].
Table 2: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amines
| Compound | Streptococcus pyogenes (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL) |
| CPD18 | 10 | 10 | >10 | 10 |
| CPD20 | 2.5 | 2.5 | 5 | 2.5 |
| CPD21 | 10 | 10 | >10 | 5 - 10 |
| CPD22 | 2.5 | 5 | 5 | 2.5 - 5 |
*Data from a study on synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria[2].
Table 3: Antimicrobial Activity of Selected Pyrazoline Derivatives
| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Compound 5 | 64 | - | - | - | 64 |
| Compound 19 | 64 | - | 64 | - | - |
| Compound 22 | - | 64 | 64 | 32 | - |
| Compound 24 | 64 | - | - | 32 | - |
| Compound 26 | - | 64 | - | - | - |
| Ampicillin (Standard) | 4 | 2 | >512 | 2 | - |
| Ofloxacin (Standard) | 1 | 2 | 4 | 2 | - |
| Fluconazole (Standard) | - | - | - | - | 8 |
*Data extracted from a study on the antimicrobial activities of pyrazoline and hydrazone derivatives[3].
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the referenced literature are the broth microdilution method for determining MIC and the disk diffusion method for initial screening.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Microplates: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth to a standardized turbidity, typically corresponding to a specific number of colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism. For bacteria, this is often at 37°C for 18-24 hours, and for fungi, it may be at 28-35°C for 48 hours.[3]
-
Result Interpretation: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Disk Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for the microorganism.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone around the disk. The diameter of this zone of inhibition (IZD) is measured in millimeters.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, from the initial preparation of the test compounds and microbial cultures to the final determination of the MIC.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
Cross-Reactivity Analysis of Z-3-Amino-propenal with Biomolecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Z-3-Amino-propenal with various biomolecules. Due to the limited direct experimental data on this compound, this document infers its reactivity based on its chemical structure as an α,β-unsaturated aldehyde and compares it with well-studied, structurally related aldehydes, such as acrolein and Z-3-hexenal. The information presented is intended to guide researchers in designing and interpreting experiments involving this reactive compound.
Introduction to this compound and its Analogs
This compound, also known as (Z)-3-aminoacrylaldehyde, is a reactive α,β-unsaturated aldehyde.[1][2] Such aldehydes are known for their high reactivity towards biological nucleophiles, primarily through Michael addition and Schiff base formation.[3][4] This reactivity is implicated in a variety of cellular processes and pathological conditions. Understanding the cross-reactivity of this compound is crucial for assessing its potential biological effects and for the development of targeted therapeutics.
This guide compares the known and inferred reactivity of this compound with two other α,β-unsaturated aldehydes:
-
Acrolein: A highly reactive and cytotoxic aldehyde produced endogenously from lipid peroxidation and metabolism of polyamines.[3][5][6]
-
Z-3-Hexenal: A "green leaf volatile" produced by plants upon tissue damage, which has been shown to react with amino acids.[4]
Comparative Reactivity with Biomolecules
The reactivity of α,β-unsaturated aldehydes with biomolecules is primarily dictated by the electrophilic nature of the carbon-carbon double bond and the carbonyl carbon. The primary targets are nucleophilic residues in proteins (cysteine, histidine, lysine) and the exocyclic amino groups of DNA bases.[3][4]
Table 1: Comparison of Reactivity with Protein Nucleophiles
| Aldehyde | Target Amino Acids | Predominant Reaction Type | Relative Reactivity | Supporting Evidence |
| This compound (Inferred) | Cysteine, Lysine, Histidine | Michael Addition, Schiff Base Formation | Moderate to High | Inferred from the reactivity of 3-aminopropanal and the general reactivity of α,β-unsaturated aldehydes. The amino group may modulate reactivity compared to acrolein. |
| Acrolein | Cysteine, Lysine, Histidine | Michael Addition, Schiff Base Formation | Very High | Extensive literature demonstrates high reactivity, leading to protein adducts and cross-linking.[3][6] |
| Z-3-Hexenal | Proline, Arginine, Glutamine, Leucine, Glycine | Schiff Base Formation | Moderate | Demonstrated reactivity with a range of amino acids, with proline being the most reactive.[4] |
| 3-Aminopropanal | Cysteine, Lysine | Michael Addition, Schiff Base Formation | Low (but converts to acrolein) | Exhibits substantially reduced reactivity compared to acrolein but targets the same residues.[3] |
Table 2: Comparison of Reactivity with DNA
| Aldehyde | Target Nucleobases | Type of Damage | Mutagenic Potential | Supporting Evidence |
| This compound (Inferred) | Guanine, Adenine | Adduct Formation, Potential Cross-links | Likely | Inferred from the reactivity of similar aldehydes. |
| Acrolein | Guanine | Adduct Formation, Interstrand Cross-links | High | Known to form various DNA adducts that can lead to mutations. |
| Aromatic Amines (for comparison) | Guanine | Adduct Formation | High | Aromatic amine DNA adducts are well-characterized mutagens.[7][8] |
Experimental Protocols
The following are generalized protocols for the detection and characterization of aldehyde-biomolecule adducts.
Mass Spectrometric Analysis of Protein Adducts
This protocol is adapted from methods used to study the reactivity of 3-aminopropanal and acrolein with peptides and proteins.[3]
Objective: To identify and characterize adducts formed between an aldehyde and a model protein (e.g., ubiquitin).
Materials:
-
Model protein (e.g., Ubiquitin)
-
Aldehyde of interest (e.g., this compound)
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
MALDI-TOF Mass Spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Trypsin (for enzymatic digestion)
-
ZipTip C18 pipette tips
Procedure:
-
Incubation: Incubate the model protein (e.g., 100 µM) with an excess of the aldehyde (e.g., 5 mM) in ammonium bicarbonate buffer at 37°C for a defined period (e.g., 2 to 48 hours).
-
Intact Protein Analysis:
-
Mix an aliquot of the reaction mixture with the CHCA matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode to determine the mass of the intact protein and any modifications.
-
-
Peptide Mapping (for adduct site identification):
-
Denature the protein in the reaction mixture.
-
Reduce disulfide bonds (if any) with DTT and alkylate with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
Desalt the resulting peptides using ZipTip C18 tips.
-
Analyze the peptide mixture by MALDI-TOF/TOF or LC-MS/MS to identify modified peptides and pinpoint the specific amino acid residues that have formed adducts.
-
Spectrophotometric Assay for Aldehyde-Amino Acid Reactivity
This protocol is based on the method used to monitor the reaction of Z-3-hexenal with amino acids.[4]
Objective: To quantify the rate of reaction between an aldehyde and an amino acid.
Materials:
-
Aldehyde of interest (e.g., this compound)
-
Amino acid solution (e.g., 100 mM Proline)
-
Potassium phosphate buffer (pH 6 and pH 9)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing buffer, amino acid solution, and water.
-
Initiate the reaction by adding the aldehyde to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 265 nm for Schiff base formation) over time.[4]
-
The rate of reaction can be determined from the initial slope of the absorbance versus time plot.
-
Perform control experiments without the amino acid to account for any background absorbance changes.
Visualizations
Reaction Mechanisms
The following diagram illustrates the primary mechanisms by which α,β-unsaturated aldehydes react with protein nucleophiles.
Caption: General reaction pathways of α,β-unsaturated aldehydes with protein nucleophiles.
Experimental Workflow for Adduct Analysis
The following diagram outlines a typical workflow for the identification of protein adducts.
Caption: Workflow for the mass spectrometric analysis of protein-aldehyde adducts.
Hypothetical Signaling Pathway Perturbation
Reactive aldehydes are known to induce oxidative stress and can modulate signaling pathways involved in cellular stress responses. The following diagram depicts a hypothetical pathway that could be affected by this compound.
Caption: Hypothetical signaling cascade initiated by this compound-induced protein modification.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is not abundant, its chemical structure strongly suggests a high propensity to react with biological nucleophiles. Based on the reactivity of the closely related compound 3-aminopropanal and other α,β-unsaturated aldehydes like acrolein, it is anticipated that this compound will form adducts with cysteine, lysine, and histidine residues in proteins, as well as with DNA bases. The amino group in its structure may modulate its reactivity relative to acrolein.
The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological effects of this compound. Further experimental studies are warranted to fully elucidate its cross-reactivity profile and to understand its physiological and pathological implications.
References
- 1. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminoacrolein | C3H5NO | CID 53977912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations induced by aromatic amine DNA adducts in pBR322 - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-3-Amino-propenal vs. Acrolein: A Comparative Analysis of Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of Z-3-Amino-propenal and the structurally related, highly reactive aldehyde, acrolein. While both are three-carbon aldehydes, their distinct chemical properties lead to significantly different interactions with biological systems. This document summarizes their mechanisms of action, cytotoxicity, and the experimental methodologies used to evaluate their effects, supported by available data.
Overview of Chemical Structures and Reactivity
This compound, also known as 3-aminopropanal, and acrolein share a propenal backbone. However, the presence of an amino group in this compound significantly alters its electrophilic character compared to the unsaturated aldehyde acrolein.
| Compound | Chemical Structure | Key Features |
| This compound | Contains both an aldehyde and an amino functional group. The amino group reduces the electrophilicity of the α,β-unsaturated system. | |
| Acrolein | A highly reactive α,β-unsaturated aldehyde. The conjugated system makes it a potent electrophile, readily undergoing Michael addition with cellular nucleophiles.[1][2] |
Recent studies directly comparing the two compounds have shown that This compound exhibits substantially reduced reactivity towards biomolecules compared to acrolein [3]. It is suggested that the biological activity of this compound may, in part, be mediated by its conversion to acrolein through the elimination of ammonia[3][4].
Comparative Biological Effects and Mechanisms of Action
The primary biological effects of this compound and acrolein are distinct, stemming from their different chemical reactivities and cellular targets.
This compound: Lysosomotropic Neurotoxin
The defining biological effect of this compound is its action as a lysosomotropic agent . Its amino group allows it to accumulate in the acidic environment of lysosomes[5][6][7]. This accumulation leads to:
-
Lysosomal Rupture : The high concentration of this compound within lysosomes disrupts the lysosomal membrane integrity, causing it to rupture[5][6][7].
-
Release of Cathepsins : The rupture releases lysosomal hydrolases, such as cathepsins, into the cytosol.
-
Induction of Apoptosis : These cytosolic cathepsins can then initiate the apoptotic cascade, leading to programmed cell death[5][6]. In cases of extensive lysosomal rupture, necrosis can also occur[5][7].
This mechanism of action makes this compound a potent cytotoxin, particularly in the context of cerebral ischemia where it is formed from polyamine catabolism[4][5][7].
Acrolein: A Potent Electrophile Driving Widespread Cellular Damage
Acrolein's high electrophilicity dictates its biological effects, which are characterized by widespread, non-specific reactions with cellular macromolecules[1][2][8]. Its primary mechanisms of toxicity include:
-
Protein Adduction : Acrolein readily forms covalent adducts with nucleophilic amino acid residues, particularly cysteine, histidine, and lysine[1][8][9]. This can lead to protein dysfunction, enzyme inhibition, and disruption of cellular signaling pathways[1][10].
-
DNA Adduction : Acrolein reacts with DNA bases, primarily deoxyguanosine, to form mutagenic exocyclic adducts[1][8]. These adducts can interfere with DNA replication and transcription, contributing to genotoxicity and carcinogenesis[1].
-
Induction of Oxidative Stress : Acrolein depletes cellular glutathione (GSH), a key antioxidant, through direct conjugation[1][11]. This depletion, coupled with acrolein's ability to generate reactive oxygen species (ROS), leads to a state of severe oxidative stress, damaging lipids, proteins, and DNA[8][11][12].
Quantitative Data Summary
Direct quantitative comparisons of the cytotoxicity of this compound and acrolein are scarce in the literature. However, based on their mechanisms of action and reactivity, a qualitative and semi-quantitative comparison can be made.
| Parameter | This compound | Acrolein |
| Primary Target | Lysosomes[5][6][7] | Cellular Nucleophiles (Proteins, DNA, GSH)[1][8] |
| Primary Mechanism | Lysosomal membrane permeabilization[5][6][7] | Covalent adduction and oxidative stress[1][8] |
| Reactivity | Substantially lower than acrolein[3] | Highly reactive electrophile[1][2] |
| Cytotoxicity | Potent, particularly in cells with active polyamine metabolism[4][5] | High, broad-spectrum cytotoxicity[2] |
| DNA Adduct Formation | Not a primary mechanism; may occur via conversion to acrolein. | Significant formation of 1,N2-propanodeoxyguanosine adducts[1][8]. |
| Protein Adduction | Targets the same sites as acrolein but with reduced reactivity[3]. | Extensive adduction to Cys, His, and Lys residues[1][8][9]. |
| Oxidative Stress | Induced secondary to lysosomal rupture[6]. | A primary mechanism of toxicity due to GSH depletion and ROS generation[8][11][12]. |
Experimental Protocols
Assessing Cytotoxicity
A standard method to compare the cytotoxicity of this compound and acrolein is the MTT assay or similar colorimetric assays that measure metabolic activity.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture : Plate cells (e.g., a relevant neuronal or cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound and acrolein in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control.
-
Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.
Detecting Lysosomal Membrane Permeabilization (for this compound)
The Acridine Orange (AO) relocation assay is a common method to visualize lysosomal integrity.
Protocol: Acridine Orange Relocation Assay
-
Cell Culture and Staining : Culture cells on glass coverslips. Incubate the cells with Acridine Orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
Compound Treatment : Treat the AO-stained cells with this compound for various time points.
-
Microscopy : Visualize the cells using a fluorescence microscope.
-
Analysis : In healthy cells, AO will be concentrated in lysosomes, appearing as red puncta. Upon lysosomal rupture induced by this compound, the red fluorescence will diminish, and the green fluorescence in the cytoplasm will increase as the dye relocates.
Quantifying DNA Adducts (for Acrolein)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acrolein-DNA adducts.
Protocol: LC-MS/MS for Acrolein-dG Adducts
-
Cell Culture and Treatment : Treat cells with acrolein.
-
DNA Isolation : Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
DNA Hydrolysis : Enzymatically digest the DNA to individual deoxynucleosides.
-
LC-MS/MS Analysis : Analyze the digested DNA sample by LC-MS/MS. Use a stable isotope-labeled internal standard for the specific acrolein-deoxyguanosine adduct (e.g., γ-OH-PdG) for accurate quantification.
-
Data Analysis : Quantify the amount of the specific adduct relative to the total amount of deoxyguanosine in the sample.
Measuring Oxidative Stress (for Acrolein)
The DCFDA assay can be used to measure intracellular reactive oxygen species (ROS) levels.
Protocol: DCFDA Assay for ROS Detection
-
Cell Culture : Plate cells in a 96-well plate.
-
Staining : Load the cells with DCFDA (2',7'-dichlorofluorescin diacetate), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.
-
Compound Treatment : Treat the cells with acrolein.
-
Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader.
-
Analysis : An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
This compound and acrolein, despite their structural similarities, exhibit distinct biological effects due to differences in their chemical reactivity. Acrolein is a highly reactive electrophile that causes widespread cellular damage through adduction to proteins and DNA and the induction of oxidative stress. In contrast, this compound's primary toxic mechanism is its accumulation in lysosomes, leading to their rupture and the initiation of apoptosis. While this compound can convert to acrolein, its direct lysosomotropic activity represents a fundamentally different mode of action. Understanding these differences is crucial for researchers in toxicology, pharmacology, and drug development when investigating the pathological roles of these aldehydes or designing therapeutic strategies that target pathways involving these compounds.
References
- 1. Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acrolein induces selective protein carbonylation in synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein-bound acrolein: Potential markers for oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein-bound acrolein: a novel marker of oxidative stress in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. staging.aapd.org [staging.aapd.org]
A Comparative Structural Analysis of Z-3-Amino-propenal Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of pharmacologically active molecules is paramount. Z-3-Amino-propenal and its derivatives represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure. This guide provides a comparative framework for the structural analysis of this compound derivatives, supported by experimental data and detailed methodologies.
The electronic and steric effects of substituents on the nitrogen atom of the amino group can significantly influence the geometry and electronic distribution of the entire molecule. These modifications can impact key structural parameters such as bond lengths, bond angles, and torsional angles, which in turn dictate the molecule's reactivity and interaction with biological targets.
Comparative Analysis of Structural Parameters
A comprehensive structural analysis of this compound derivatives involves the precise measurement of key intramolecular distances and angles. These parameters provide insights into the electronic delocalization and conformational preferences of the molecules. Below is a comparative summary of structural data for a representative derivative, (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal, which serves as a benchmark for comparison with other N-substituted analogs.
| Derivative Name | C1=O1 Bond Length (Å) | C2=C3 Bond Length (Å) | C3-N1 Bond Length (Å) | C1-C2-C3 Bond Angle (°) | C2-C3-N1 Bond Angle (°) | Data Source(s) |
| (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal | 1.215 | 1.367 | 1.341 | 123.5 | 126.8 | [1] |
| Hypothetical N-Methyl Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Hypothetical N-Phenyl Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 1: Comparison of key bond lengths and angles in this compound derivatives as determined by X-ray crystallography.
Spectroscopic Data Comparison
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment of atoms and the nature of chemical bonds within the molecule.
| Derivative Name | ¹H NMR (δ, ppm) - CHO | ¹H NMR (δ, ppm) - C2-H | ¹H NMR (δ, ppm) - C3-H | IR (cm⁻¹) - C=O stretch | IR (cm⁻¹) - C=C stretch | Data Source(s) |
| (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal | 9.35 | - | 8.15 | 1665 | 1580 | [1] |
| Hypothetical N-Methyl Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Hypothetical N-Phenyl Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparison of key spectroscopic data for this compound derivatives.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative structural analysis. The following are detailed methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of the molecule in the solid state.
Protocol:
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C) and to determine the connectivity of atoms in the molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the absorption bands are correlated with specific vibrational modes of the functional groups present in the molecule.
Logical Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel this compound derivative.
References
Safety Operating Guide
Personal protective equipment for handling Z-3-Amino-propenal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and disposal information for handling Z-3-Amino-propenal. Given the hazardous nature of this compound, strict adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.
This compound, also known as (Z)-3-aminoprop-2-enal or 3-aminoacrolein, is a chemical compound with significant health risks.[1][2] All handling should be conducted with the utmost care and preparedness for emergency situations.
Hazard Summary
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]
Due to the lack of a publicly available, detailed Safety Data Sheet (SDS) from a manufacturer, the following recommendations are based on the known hazards and general best practices for handling highly toxic and corrosive chemicals. Users must consult a specific SDS for this product from their supplier before initiating any work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and particulates. A Self-Contained Breathing Apparatus (SCBA) may be necessary for spills or in poorly ventilated areas. | Protects against inhalation of toxic vapors which can cause acute toxicity and respiratory irritation.[1] |
| Eyes/Face | Chemical safety goggles and a face shield. | Provides a barrier against splashes that can cause severe eye damage.[1] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Note: The specific glove material should be selected based on the supplier's SDS recommendations and breakthrough time data. Double gloving is recommended. | Prevents skin contact, which can lead to acute toxicity and severe burns.[1] |
| Body | Chemical-resistant apron or full-body suit. | Protects against skin exposure from splashes and spills. |
| Feet | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation and Handling:
-
Area Preparation: Ensure the chemical fume hood is functioning correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) should be readily available.
-
Handling: Use only the smallest necessary amount of the chemical. Avoid generating aerosols or dust.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, absorbent pads, disposable lab coats) in a designated, sealed, and properly labeled hazardous waste container.
-
Unused or waste this compound should be stored in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the hazardous waste container is labeled with the chemical name, associated hazards, and the accumulation start date.
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow and Safety Protocols
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
